VER-246608
Description
Properties
IUPAC Name |
N-[4-(2-chloro-5-methylpyrimidin-4-yl)phenyl]-N-[[4-[[(2,2-difluoroacetyl)amino]methyl]phenyl]methyl]-2,4-dihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClF2N4O4/c1-16-13-33-28(29)34-24(16)19-6-8-20(9-7-19)35(27(39)22-11-10-21(36)12-23(22)37)15-18-4-2-17(3-5-18)14-32-26(38)25(30)31/h2-13,25,36-37H,14-15H2,1H3,(H,32,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGNLQSOSJFLKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CC=C(C=C2)N(CC3=CC=C(C=C3)CNC(=O)C(F)F)C(=O)C4=C(C=C(C=C4)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of VER-246608 in Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-246608 is a novel, potent, and selective small molecule inhibitor that targets a critical juncture in cellular metabolism.[1][2] This technical guide provides an in-depth analysis of the function of this compound in metabolic pathways, with a focus on its mechanism of action, impact on cellular bioenergetics, and its context-dependent effects on cancer cell proliferation. The information presented herein is compiled from seminal research and is intended to serve as a comprehensive resource for professionals in the fields of oncology, metabolic diseases, and drug development.
Core Mechanism of Action: Pan-Isoform Inhibition of Pyruvate Dehydrogenase Kinase (PDK)
This compound functions as an ATP-competitive inhibitor of all four isoforms of pyruvate dehydrogenase kinase (PDK1, PDK2, PDK3, and PDK4).[1][2][3] PDKs are a family of mitochondrial serine/threonine kinases that act as key negative regulators of the Pyruvate Dehydrogenase Complex (PDC).[1] The PDC is a critical gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA.[1]
By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the E1α subunit of the PDC (specifically at the Ser293 residue).[1] This leads to a sustained activation of the PDC, thereby redirecting pyruvate from lactate production towards acetyl-CoA synthesis and subsequent oxidation in the TCA cycle. This fundamental action effectively reverses the Warburg effect, a metabolic hallmark of many cancer cells characterized by high rates of glycolysis even in the presence of oxygen.[1]
Signaling Pathway of this compound Action
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various biochemical and cell-based assays.
Table 1: In Vitro Inhibitory Activity of this compound against PDK Isoforms
| PDK Isoform | IC50 (nM) |
| PDK1 | 35 |
| PDK2 | 84 |
| PDK3 | 40 |
| PDK4 | 91 |
Data from a DELFIA-based enzyme functional assay.[1]
Table 2: Cellular Activity of this compound in PC-3 Cells
| Parameter | IC50 (nM) |
| p(Ser293)E1α Inhibition | 266 |
Data from a cell-based biomarker assay.[1]
Table 3: Effect of this compound on Metabolite Levels in PC-3 Cells under Nutrient Depletion
| Metabolite | Concentration of this compound (µM) | % Reduction vs. DMSO Control |
| L-Lactate | 10 | >70% |
| L-Lactate | 20 | >70% |
| Pyruvate | 20 | Substantial reduction |
Cells were cultured in D-glucose and L-glutamine-depleted media.[1]
Impact on Metabolic Pathways and Cellular Phenotype
The inhibition of PDK by this compound initiates a cascade of metabolic reprogramming:
-
Increased PDC Activity and Oxygen Consumption: By maintaining the PDC in its active, dephosphorylated state, this compound promotes the flux of pyruvate into the TCA cycle, leading to an increase in oxidative phosphorylation and subsequently, a rise in oxygen consumption.[1]
-
Attenuation of Glycolysis: The increased reliance on mitochondrial respiration for ATP production leads to a feedback inhibition of the glycolytic pathway, resulting in decreased glucose consumption and lactate production.[1] This effect is most pronounced under conditions of nutrient stress.
-
Context-Dependent Cytostasis in Cancer Cells: this compound exhibits modest anti-proliferative effects on cancer cells in standard culture media.[1] However, its cytostatic potency is significantly enhanced under conditions that mimic the tumor microenvironment, such as depletion of D-glucose, L-glutamine, or serum.[1][2] This suggests that cancer cells under nutrient stress are more reliant on the metabolic flexibility provided by PDK and are therefore more vulnerable to its inhibition.
-
Potentiation of Chemotherapeutic Agents: this compound has been shown to potentiate the activity of chemotherapeutic drugs like doxorubicin.[1]
Experimental Protocols
DELFIA-Based Enzyme Functional Assay for PDK Inhibition
This assay quantifies the kinase activity of PDK isoforms by measuring the phosphorylation of a biotinylated peptide substrate.
Methodology:
-
Plate Coating: A streptavidin-coated 96-well plate is used to capture the biotinylated peptide substrate.
-
Kinase Reaction: Recombinant human PDK isoform, the peptide substrate, and ATP are incubated in a kinase buffer in the presence of varying concentrations of this compound.
-
Detection: A europium-labeled anti-phosphoserine antibody is added, which binds to the phosphorylated peptide.
-
Signal Generation: After washing away unbound antibody, an enhancement solution is added to dissociate the europium ions and form a highly fluorescent chelate.
-
Measurement: Time-resolved fluorescence is measured to quantify the extent of peptide phosphorylation, from which IC50 values are determined.
Fluorescence Polarization Assay for ATP-Competitive Binding
This assay confirms the ATP-competitive mechanism of this compound by measuring its ability to displace a fluorescently labeled probe from the ATP binding site of PDK.
Methodology:
-
Probe: A fluorescein-labeled probe that binds to the ATP site of PDK is used.
-
Binding Reaction: The fluorescent probe is incubated with the PDK enzyme, resulting in a high fluorescence polarization signal due to the slower tumbling of the large protein-probe complex.
-
Competition: Increasing concentrations of this compound are added, which compete with the probe for the ATP binding site.
-
Measurement: The displacement of the fluorescent probe leads to a decrease in the fluorescence polarization signal, which is measured to determine the binding affinity of this compound.
Workflow for Assessing Cellular Effects of this compound
Sulforhodamine B (SRB) Assay for Cell Viability
This colorimetric assay assesses cell density based on the measurement of cellular protein content.
Methodology:
-
Cell Seeding and Treatment: Cancer cells are seeded in 96-well plates and treated with this compound for a specified duration (e.g., 120 hours).[2]
-
Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B solution, which binds to basic amino acids of cellular proteins.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.
-
Measurement: The absorbance is read at approximately 510-540 nm to determine cell density.
Quantification of Intracellular Pyruvate and Extracellular L-Lactate
These assays measure key metabolites to confirm the metabolic shift induced by this compound.
Methodology:
-
Sample Preparation: For intracellular pyruvate, cell lysates are prepared. For extracellular L-lactate, the cell culture medium is collected.
-
Enzymatic Reaction: Commercially available kits are typically used. These kits employ specific enzymes (e.g., pyruvate oxidase for pyruvate, lactate oxidase for lactate) that generate a product (e.g., H₂O₂) in proportion to the amount of the metabolite.
-
Detection: The product of the enzymatic reaction is then used in a colorimetric or fluorometric reaction to generate a detectable signal.
-
Measurement: The absorbance or fluorescence is measured and compared to a standard curve to determine the concentration of the metabolite.
Conclusion and Future Directions
This compound is a powerful chemical probe for elucidating the role of PDK in cellular metabolism and a promising lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action, centered on the reactivation of the Pyruvate Dehydrogenase Complex, represents a rational strategy to exploit the metabolic vulnerabilities of cancer cells. The context-dependent efficacy of this compound highlights the importance of the tumor microenvironment in dictating therapeutic responses and underscores the potential for combination therapies.[1] Future research should focus on further optimizing the pharmacological properties of this compound, exploring its efficacy in in vivo models, and identifying predictive biomarkers to guide its clinical development.
References
- 1. oncotarget.com [oncotarget.com]
- 2. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
VER-246608: A Pan-Isoform Pyruvate Dehydrogenase Kinase Inhibitor
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
VER-246608 is a novel and selective, ATP-competitive, pan-isoform inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3] PDK is a key enzyme in cellular energy metabolism, and its inhibition has been identified as a potential therapeutic strategy in oncology.[1][2][3] This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activity, mechanism of action, and detailed experimental protocols.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of all four PDK isoforms.[1][4] This binding prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). As a result, PDC activity is increased, leading to a metabolic shift from glycolysis towards oxidative phosphorylation.[1][5][6] The X-ray crystal structure of this compound bound to PDK2 reveals that its resorcinol moiety forms hydrogen bonds within the ATP binding site.[1][4]
Quantitative Data
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays.
Table 1: Biochemical Potency of this compound Against PDK Isoforms
| Target | Assay Type | IC50 (nM) |
| PDK-1 | DELFIA-based enzyme functional assay | 35 |
| PDK-2 | DELFIA-based enzyme functional assay | 84 |
| PDK-3 | DELFIA-based enzyme functional assay | 40 |
| PDK-4 | DELFIA-based enzyme functional assay | 91 |
Data sourced from multiple references.[5][6][7][8]
Table 2: Cellular Activity of this compound
| Cell Line | Parameter Measured | IC50 | Conditions |
| PC-3 | p(Ser293)E1α phosphorylation | 266 nM | 90-minute treatment |
| PC-3 | L-lactate production | 21% reduction at 9 µM | 1-hour incubation, D-glucose depleted media |
| PC-3 | L-lactate production | 42% reduction at 27 µM | 1-hour incubation, D-glucose depleted media |
| PC-3 | D-glucose consumption | Decreased | D-glucose depleted media |
| PC-3 Spheroids | Spheroid volume | ~50% reduction at ≥10 µM | - |
Data sourced from multiple references.[1][7]
Table 3: Selectivity Profile of this compound
| Off-Target | Assay Type | IC50 |
| HSP-90 | Fluorescence Polarization | >100 µM |
Data sourced from multiple references.[1][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: PDK Inhibition Pathway by this compound.
Caption: Characterization Workflow for this compound.
Experimental Protocols
PDK1-4 Enzyme Functional Assay (DELFIA-based)
This assay quantifies the inhibitory effect of this compound on the kinase activity of all four PDK isoforms.
-
Reagents and Materials: DELFIA assay reagents (assay buffer, wash buffer, enhancement solution, anti-rabbit IgG-Eu-N1 secondary antibody), 96-well plates, PDK isoforms 1-4, E1 subunit of PDC, ATP, and test compound (this compound).[7]
-
Procedure:
-
Prepare a 10-point tripling dilution series of this compound in DMSO.
-
Dilute the compound in MOPS buffer (60 mM MOPS pH 7.2, 15 mM Magnesium acetate, 60 mM KCl).[7]
-
Add the diluted compound to the enzyme mix (10 nM PDK-1, 2, and 3 or 20 nM PDK-4, 300 nM E1, 0.1 mg/mL BSA, 1 mM DTT) in 96-well V-bottom plates.[7]
-
Initiate the reaction by adding ATP to a final concentration of 5 µM.[7]
-
Incubate for 1 hour at 30°C.[7]
-
Terminate the reaction and process for detection using the DELFIA system, which measures time-resolved fluorescence.
-
-
Data Analysis: Fit the data using non-linear regression to determine the IC50 values.[7]
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay is used to determine the binding affinity of this compound to its target kinase.
-
Principle: The assay measures the change in polarization of fluorescently labeled probes upon displacement by the inhibitor.
-
Procedure: A fluorescein-labeled probe that binds to the ATP binding site of the kinase is used. The ability of this compound to compete with this probe is measured by a decrease in fluorescence polarization.[1][4]
-
Data Analysis: The data is plotted as a competition binding curve, and the IC50 value is determined.[1][4]
Cellular p(Ser293)E1α Immunoblot Analysis
This method is used to assess the engagement of this compound with its target in a cellular context by measuring the phosphorylation status of the E1α subunit of PDC.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., PC-3) in 60 mm culture dishes.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 90 minutes).[1]
-
-
Lysate Preparation: Lyse the cells and collect the protein extracts.
-
Immunoblotting:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated E1α (Ser293) and total E1α, as well as a loading control (e.g., β-tubulin).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities to determine the IC50 value for the inhibition of E1α phosphorylation.[1]
Cell Viability and Cytotoxicity Assay (Sulforhodamine B Assay)
This assay measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding and Treatment:
-
Seed cells in 96-well plates.
-
Treat the cells with a dilution series of this compound for a prolonged period (e.g., 120 hours).[6]
-
-
Staining:
-
Fix the cells and stain them with Sulforhodamine B, a dye that binds to cellular proteins.
-
-
Measurement:
-
Wash away the unbound dye and solubilize the bound dye.
-
Measure the absorbance at a specific wavelength to determine the cell mass.
-
-
Data Analysis: Express the results as a percentage decrease in cell mass compared to the DMSO control.[6]
Conclusion
This compound is a potent and selective pan-isoform inhibitor of PDK that effectively modulates cellular metabolism. Its ATP-competitive mechanism of action leads to the activation of the pyruvate dehydrogenase complex, thereby disrupting the Warburg effect in cancer cells. The context-dependent cytostatic effects of this compound, particularly under nutrient-depleted conditions, suggest its potential as a therapeutic agent, especially in combination with other cancer therapies.[1][2][3][6] The experimental protocols detailed herein provide a robust framework for the further investigation and characterization of this and similar compounds.
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | PDK | Dehydrogenase | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
The Role of VER-246608 in Reversing the Warburg Effect: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of VER-246608, a novel small molecule inhibitor, and its role in the modulation of Warburg metabolism, a key metabolic hallmark of cancer. This document details the mechanism of action, presents quantitative data on its biochemical and cellular activity, and provides comprehensive experimental protocols for key assays cited in the primary literature.
Introduction: Targeting Cancer Metabolism
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A central feature of this reprogramming is the Warburg effect, characterized by an increased rate of glycolysis and lactate fermentation, even in the presence of ample oxygen. This metabolic shift provides cancer cells with essential biosynthetic precursors and helps maintain a favorable tumor microenvironment.
Pyruvate Dehydrogenase Kinase (PDK) is a critical gatekeeper enzyme that regulates the entry of pyruvate into the tricarboxylic acid (TCA) cycle. By phosphorylating and inactivating the Pyruvate Dehydrogenase Complex (PDC), PDK effectively shunts glucose-derived pyruvate away from mitochondrial oxidative phosphorylation and towards lactate production. Upregulation of PDK is a common feature in many cancers, making it a compelling therapeutic target to reverse the Warburg effect and restore normal metabolic function.
This compound is a potent, ATP-competitive, pan-isoform inhibitor of PDK.[1][2] This guide explores the preclinical data demonstrating its ability to disrupt Warburg metabolism and induce cytostasis in cancer cells, particularly under nutrient-deprived conditions that mimic the tumor microenvironment.[3]
Mechanism of Action of this compound
This compound exerts its biological effects by directly inhibiting the kinase activity of all four PDK isoforms (PDK1, PDK2, PDK3, and PDK4).[2][4] By binding to the ATP-binding pocket of PDK, this compound prevents the phosphorylation of the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC) at serine residue 293 (p(Ser293)E1α).[4][5] This inhibition of PDK leads to the sustained activation of PDC.
Activated PDC then catalyzes the conversion of pyruvate to acetyl-CoA, shunting the end-product of glycolysis into the mitochondria for oxidation through the TCA cycle. This metabolic switch from aerobic glycolysis to oxidative phosphorylation leads to several measurable downstream effects:
-
Increased PDC Activity: Direct measurement shows an increase in the enzymatic activity of the PDC.[6]
-
Increased Oxygen Consumption: The heightened flux through the TCA cycle and electron transport chain results in an increased oxygen consumption rate (OCR).[3]
-
Decreased Glycolytic Activity: The diversion of pyruvate into the mitochondria reduces the rate of lactate production and glucose consumption.[3]
This cascade of events represents a direct reversal of the Warburg phenotype.
Caption: Mechanism of this compound in reversing the Warburg effect.
Quantitative Data Presentation
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key findings from the primary literature.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |
| Biochemical Potency | ||||
| DELFIA-based Functional Assay | PDK-1 | IC50 | 35 | [2][4] |
| PDK-2 | IC50 | 84 | [2][4] | |
| PDK-3 | IC50 | 40 | [2][4] | |
| PDK-4 | IC50 | 91 | [2][4] | |
| Cellular Potency | ||||
| p(Ser293)E1α Biomarker | PC-3 Cells | IC50 | 266 | [4] |
Table 2: Context-Dependent Cytostatic Effects of this compound in PC-3 Cells
The anti-proliferative activity of this compound is significantly enhanced under nutrient-depleted conditions.[5]
| Culture Condition | Description | This compound GI50 (µM) | Reference |
| Standard Media | 10% FCS, 2 g/L D-glucose, 0.3 g/L L-glutamine | > 50 | [7] |
| Low Serum (LS) | 0.5% FCS | ~15 | [7] |
| Very Low Glucose (VLG) | 0.1 g/L D-glucose | ~20 | [7] |
| VLG + Low L-glutamine (LGn) | 0.1 g/L D-glucose, 15 mg/L L-glutamine | < 10 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on the methods described in Moore et al., 2014 and other standard laboratory procedures.
DELFIA-based PDK Functional Assay
This assay quantifies the ability of this compound to inhibit PDK-mediated phosphorylation of the PDC E1α subunit.
-
Reagents:
-
DELFIA Assay Buffer, Wash Buffer, Enhancement Solution (PerkinElmer).
-
Anti-rabbit IgG-Eu-N1 secondary antibody (PerkinElmer).
-
MOPS Buffer: 60 mM MOPS pH 7.2, 15 mM Magnesium acetate, 60 mM KCl.
-
Enzyme Mix: 10 nM PDK-1, -2, or -3 (or 20 nM PDK-4), 300 nM E1 subunit, 0.1 mg/mL BSA, 1 mM DTT in MOPS buffer.
-
ATP solution.
-
This compound compound dilutions in DMSO.
-
-
Procedure:
-
Prepare a 10-point tripling dilution series of this compound in DMSO.
-
Dilute the compound series in MOPS buffer.
-
In a 96-well V-bottom plate, add the diluted compound to the Enzyme Mix.
-
Initiate the kinase reaction by adding ATP to a final concentration of 5 µM.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and transfer the contents to a plate suitable for DELFIA.
-
Follow the manufacturer's protocol for the DELFIA assay, involving washing steps, addition of Europium-labeled secondary antibody, and finally the DELFIA Enhancement Solution.
-
Read the time-resolved fluorescence on a compatible plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Cellular p(Ser293)E1α MSD ELISA
This electrochemiluminescence-based assay measures the levels of phosphorylated E1α in cell lysates.
-
Reagents:
-
Meso Scale Discovery (MSD) plates and reagents.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibody against p(Ser293)E1α.
-
SULFO-TAG labeled secondary antibody.
-
MSD Read Buffer.
-
-
Procedure:
-
Seed PC-3 cells in 96-well plates and allow them to adhere.
-
Treat cells with a concentration range of this compound for a specified time (e.g., 24 hours) under desired culture conditions (e.g., standard or nutrient-depleted media).
-
Aspirate media and lyse the cells directly in the plate with ice-cold lysis buffer.
-
Follow the MSD protocol for sandwich immunoassays. Briefly, this involves adding the cell lysate to a pre-coated plate (or coating the plate with a capture antibody), incubating with the primary detection antibody (anti-p(Ser293)E1α), followed by the SULFO-TAG labeled secondary antibody.
-
After washing, add MSD Read Buffer.
-
Read the plate on an MSD SECTOR instrument.
-
Normalize the signal to total protein concentration and calculate IC50 values.
-
Caption: Experimental workflow for MSD ELISA of p(Ser293)E1α.
Sulforhodamine B (SRB) Cell Viability Assay
This colorimetric assay assesses cell density based on the measurement of total cellular protein content.
-
Reagents:
-
10% (w/v) Trichloroacetic acid (TCA), ice-cold.
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% (v/v) acetic acid.
-
1% (v/v) Acetic acid wash solution.
-
10 mM Tris base solution (pH 10.5), unbuffered.
-
-
Procedure:
-
Seed cells (e.g., 2,000 cells/well) in 96-well plates.
-
The following day, treat cells with this compound for the desired duration (e.g., 120 hours) under various media conditions.
-
Fix the cells by gently adding 50 µL of ice-cold 10% TCA to each well (on top of the media) and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air-dry completely.
-
Stain the cells by adding 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air-dry completely.
-
Solubilize the bound dye by adding 100 µL of 10 mM Tris base solution to each well.
-
Read the absorbance at 540 nm on a microplate reader.
-
Calculate the growth inhibition (GI50) values.
-
L-Lactate and Pyruvate Quantification
These assays measure key metabolites to confirm the metabolic switch away from glycolysis.
-
Sample Preparation:
-
L-Lactate: Collect cell culture media at the end of the treatment period.
-
Pyruvate: Aspirate media, wash cells with cold PBS, and lyse the cells. Deproteinize the lysate using a 10 kDa molecular weight cut-off spin filter.
-
-
Assay Procedure:
-
Use a commercially available colorimetric or fluorometric assay kit for L-lactate or pyruvate (e.g., from Abcam, Sigma-Aldrich, or Cayman Chemical).
-
Prepare a standard curve using the provided standard.
-
Add prepared samples and standards to a 96-well plate.
-
Add the reaction mix provided in the kit.
-
Incubate for the recommended time (typically 30-60 minutes) at room temperature, protected from light.
-
Read the absorbance or fluorescence on a microplate reader at the specified wavelength.
-
Calculate the metabolite concentration based on the standard curve.
-
Conclusion and Future Directions
This compound is a selective and potent pan-PDK inhibitor that effectively reverses the Warburg effect in cancer cells. Its mechanism of action, centered on the activation of the Pyruvate Dehydrogenase Complex, leads to a decrease in glycolysis and an increase in oxidative phosphorylation.[6] The enhanced cytostatic potency of this compound under nutrient-depleted conditions suggests a therapeutic window for targeting tumors, which are often characterized by a nutrient-poor microenvironment.[3] Furthermore, the ability of this compound to potentiate the activity of conventional chemotherapeutics like doxorubicin highlights its potential in combination therapy strategies.[1]
Future research should focus on in vivo efficacy studies to validate these preclinical findings and further explore rational combination therapies that exploit the metabolic vulnerabilities induced by PDK inhibition. The detailed data and protocols provided in this guide serve as a valuable resource for researchers and drug developers working to advance the therapeutic strategy of targeting cancer metabolism.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. abcam.com [abcam.com]
VER-246608: A Pan-Isoform Inhibitor of Pyruvate Dehydrogenase Kinase and its Effect on Pyruvate Dehydrogenase Complex Activity
This technical guide provides an in-depth analysis of VER-246608, a novel small molecule inhibitor, and its impact on the activity of the pyruvate dehydrogenase complex (PDC). The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams.
Introduction
This compound is a potent and selective ATP-competitive pan-isoform inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3][4] PDK is a key regulatory enzyme in cellular metabolism, responsible for the inhibitory phosphorylation of the E1α subunit of the pyruvate dehydrogenase complex (PDC).[5] By inhibiting all four isoforms of PDK, this compound effectively blocks this phosphorylation, leading to a sustained activation of the PDC.[1][2][3] This guide explores the biochemical and cellular effects of this compound, with a particular focus on its ability to modulate PDC activity and reverse the Warburg effect in cancer cells, especially under nutrient-depleted conditions.[1][2][3][4]
Mechanism of Action
This compound functions by competing with ATP for binding to the active site of PDK.[1][3] This competitive inhibition prevents the transfer of a phosphate group from ATP to the serine residues on the E1α subunit of the PDC. The dephosphorylated state of the PDC is its active form, allowing for the conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation. The mechanism is visually represented in the signaling pathway diagram below.
Quantitative Data
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key findings.
Table 1: Biochemical Potency of this compound against PDK Isoforms
| PDK Isoform | IC50 (nM) |
| PDK1 | 35 |
| PDK2 | 84 |
| PDK3 | 40 |
| PDK4 | 91 |
| Data from MedchemExpress and Probechem Biochemicals.[6][7] |
Table 2: Cellular Activity of this compound in PC-3 Cells
| Parameter | IC50 (nM) | Notes |
| Phosphorylation of E1α (Ser293) | 266 | Measured by MSD ELISA.[1][3] |
| Effect on L-Lactate Levels | ||
| 9 µM this compound (1h incubation) | -21% | Reduction in media L-lactate levels.[6] |
| 27 µM this compound (1h incubation) | -42% | Reduction in media L-lactate levels.[6] |
| Effect on D-Glucose Consumption | ||
| 9 µM and 27 µM this compound | Decrease | Correlates with the reduction in L-lactate production.[6] |
| Anti-proliferative Activity | ||
| Standard Culture Media | Weak | Limited effect on cancer cell proliferation.[1][2][3] |
| D-Glucose/L-Glutamine or Serum Depleted Media | Enhanced | Increased cytostatic effect under nutrient-depleted conditions.[1][2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DELFIA-Based Enzyme Functional Assay for PDK Activity
This assay quantifies the enzymatic activity of PDK isoforms and the inhibitory effect of compounds like this compound.
Workflow:
Methodology:
-
Plate Coating: A 96-well plate is coated with an anti-GST antibody.
-
Enzyme Addition: Recombinant GST-tagged PDK isoforms are added to the wells and allowed to bind to the antibody.
-
Compound Addition: this compound at various concentrations is added to the wells. A DMSO control is also included.
-
Substrate and ATP Addition: A biotinylated peptide corresponding to the PDC E1α phosphorylation site and ATP are added to initiate the kinase reaction.
-
Incubation: The plate is incubated to allow the phosphorylation of the biotinylated substrate by the PDK enzyme.
-
Washing: The plate is washed to remove unbound ATP and substrate.
-
Detection: Europium-labeled streptavidin is added, which binds to the biotinylated, phosphorylated substrate.
-
Signal Measurement: After a final wash, a DELFIA enhancement solution is added, and the time-resolved fluorescence is measured to quantify the extent of phosphorylation.
MSD ELISA for Cellular Phosphorylation of PDC E1α
This assay measures the level of phosphorylation of the E1α subunit of PDC at Serine 293 in cellular lysates.
Methodology:
-
Cell Culture and Treatment: PC-3 cells are cultured in appropriate media and treated with varying concentrations of this compound or DMSO for a specified period (e.g., 90 minutes).
-
Cell Lysis: Cells are washed and then lysed to extract total protein.
-
ELISA:
-
A Meso Scale Discovery (MSD) plate pre-coated with a capture antibody for total E1α is used.
-
Cell lysates are added to the wells.
-
A detection antibody specific for the phosphorylated Ser293 residue of E1α, labeled with an electrochemiluminescent reporter, is added.
-
The plate is read on an MSD instrument, and the light emission is proportional to the amount of phosphorylated E1α.
-
-
Data Analysis: The results are expressed as a percentage of the DMSO control, and IC50 values are calculated.
Discussion and Conclusion
This compound is a highly potent, pan-isoform inhibitor of PDK that effectively increases the activity of the pyruvate dehydrogenase complex.[1][2][3] Its ability to reverse the Warburg effect, characterized by decreased lactate production and increased oxygen consumption, is particularly significant in the context of cancer metabolism.[1][2][5][8]
A key finding is the context-dependent nature of this compound's cellular activity. The compound exhibits significantly greater anti-proliferative effects under nutrient-depleted conditions, which may mimic the tumor microenvironment.[1][2][3][4] This suggests a potential therapeutic strategy where PDK inhibition could be particularly effective in nutrient-stressed tumors. Furthermore, this compound has been shown to potentiate the activity of chemotherapeutic agents like doxorubicin, opening avenues for combination therapies.[1][2][3]
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. [PDF] this compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | PDHK inhibitor | Probechem Biochemicals [probechem.com]
- 8. This compound | PDK | Dehydrogenase | TargetMol [targetmol.com]
Unraveling the Mechanism of VER-246608: An ATP-Competitive Inhibitor of Pyruvate Dehydrogenase Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VER-246608, a potent and selective pan-isoform ATP-competitive inhibitor of Pyruvate Dehydrogenase Kinase (PDK). By elucidating its mechanism of action, this document serves as a critical resource for professionals engaged in cancer metabolism research and the development of novel therapeutics targeting metabolic pathways.
Core Concept: ATP-Competitive Inhibition of PDK
This compound functions by directly competing with adenosine triphosphate (ATP) for the nucleotide-binding site within the kinase domain of PDK.[1][2][3] This mode of inhibition prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC), a critical gatekeeper of cellular metabolism that links glycolysis to the tricarboxylic acid (TCA) cycle.[1][3] By maintaining PDC in its active state, this compound effectively reverses the Warburg effect, a metabolic hallmark of cancer cells, forcing them to shift from glycolysis towards oxidative phosphorylation.[1][2][4]
Quantitative Analysis of this compound Potency and Selectivity
This compound exhibits potent inhibitory activity against all four mammalian isoforms of PDK. The following tables summarize the key quantitative data gathered from various biochemical and cellular assays.
Table 1: Biochemical Potency of this compound against PDK Isoforms
| Assay Type | PDK-1 IC₅₀ (nM) | PDK-2 IC₅₀ (nM) | PDK-3 IC₅₀ (nM) | PDK-4 IC₅₀ (nM) |
| DELFIA-based enzyme functional assay | 35 | 84 | 40 | 91 |
| Fluorescence Polarization (FP) IC₅₀ | 79 | ND | ND | ND |
| Isothermal Titration Calorimetry (ITC) Kd | 150 | ND | ND | ND |
ND: Not Determined Data sourced from multiple studies.[1][5][6][7]
Table 2: Cellular Activity and Selectivity of this compound
| Target/Biomarker | Assay Type | IC₅₀ (nM) | Notes |
| p(Ser293)E1α | Cellular Biomarker Modulation | 266 | Phosphorylation site targeted by all PDK isoforms.[1][5] |
| HSP-90 | Fluorescence Polarization (FP) | >100,000 | Demonstrates high selectivity against a related GHKL family member.[1][6] |
| Kinase Panel (97 kinases) | ScanEDGE Screen (10 µM) | - | Significant or partial binding to only 8% of kinases, indicating good selectivity.[1][2][6] |
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the replication and extension of these findings.
DELFIA-Based Enzyme Functional Assay
This assay quantifies the enzymatic activity of PDK isoforms. The protocol involves the incubation of the respective PDK isozyme with its substrate, the E1α subunit of PDC, in the presence of varying concentrations of this compound. The level of E1α phosphorylation is then determined using a dissociation-enhanced lanthanide fluorometric immunoassay (DELFIA), which utilizes europium-labeled antibodies specific to the phosphorylated serine residue. The resulting fluorescence signal is inversely proportional to the inhibitory activity of the compound.
Fluorescence Polarization (FP) Assay
To confirm direct binding to the ATP pocket, a fluorescence polarization assay is employed. This method measures the ability of this compound to displace a fluorescently labeled probe from the ATP binding site of PDK-1.[1][2][8] The assay is performed by incubating PDK-1 with the fluorescent probe and titrating increasing concentrations of this compound. The displacement of the probe leads to a decrease in fluorescence polarization, which is then used to calculate the IC₅₀ value.
Isothermal Titration Calorimetry (ITC)
ITC is utilized to determine the dissociation constant (Kd) of this compound for PDK-1. This technique directly measures the heat change that occurs upon the binding of the inhibitor to the enzyme. By titrating this compound into a solution containing PDK-1, the binding affinity, stoichiometry, and thermodynamic parameters of the interaction can be determined.
X-ray Crystallography
The precise binding mode of this compound within the ATP pocket of PDK was elucidated through X-ray crystallography.[2][8] Crystals of the PDK-2 protein in complex with this compound were grown, and their structure was solved at a resolution of 2.6 Å.[2] This provided a detailed, atomic-level view of the interactions between the inhibitor and the amino acid residues of the ATP-binding site.
ScanEDGE Kinase Selectivity Screen
To assess the selectivity of this compound, a broad kinase screen was performed against a panel of 97 different kinases.[1][2] This competitive binding assay measures the ability of this compound to displace a reference ligand from each kinase. The results are expressed as the percentage of the control, where a lower percentage indicates stronger binding.
Cellular Biomarker Modulation Assay
The cellular efficacy of this compound was determined by measuring its ability to suppress the phosphorylation of the E1α subunit of PDC at Serine 293 in cellular models.[1][5] Cancer cells, such as PC-3, are treated with varying concentrations of this compound. Cell lysates are then analyzed by ELISA or Western blot using an antibody specific to the phosphorylated Ser293 residue to determine the IC₅₀ for cellular biomarker modulation.[1]
Cellular Metabolism and Proliferation Assays
The functional consequences of PDK inhibition by this compound are assessed through various cellular assays. These include:
-
L-Lactate Production: Measurement of lactate levels in the culture medium as an indicator of glycolytic activity.[1][5][6]
-
Oxygen Consumption: Monitored using an oxygen electrode system to assess the rate of oxidative phosphorylation.[1][2][3]
-
Cell Proliferation Assays (e.g., Sulforhodamine B): Used to determine the anti-proliferative effects of this compound under different nutrient conditions, such as glucose or serum depletion.[1][2]
Visualizing the Impact of this compound
The following diagrams illustrate the mechanism of action and experimental workflows associated with the characterization of this compound.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound characterization.
Caption: Logical relationship of ATP-competitive inhibition.
Conclusion
This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of all four PDK isoforms. Its ability to reverse the glycolytic phenotype of cancer cells, particularly under nutrient-depleted conditions characteristic of the tumor microenvironment, underscores the therapeutic potential of targeting PDK.[1][2][3] The detailed experimental data and methodologies presented in this guide provide a solid foundation for further investigation and development of this compound and other PDK inhibitors as novel anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
VER-246608: A Comprehensive Technical Analysis of its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-246608 is a potent, ATP-competitive, pan-isoform inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[1][2] PDK is a key regulatory enzyme in cellular metabolism, responsible for the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC). This inhibition of PDC shunts pyruvate away from mitochondrial oxidative phosphorylation and towards lactate production, a metabolic phenotype characteristic of many cancer cells known as the Warburg effect. By inhibiting all four PDK isoforms, this compound can restore PDC activity, thereby promoting aerobic respiration and potentially reversing the glycolytic phenotype of cancer cells.[1][2][3][4] This document provides an in-depth technical guide to the kinase selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of this compound has been quantified against its primary targets, the four isoforms of Pyruvate Dehydrogenase Kinase (PDK). Furthermore, its broader selectivity has been assessed against a panel of 97 different kinases.
Primary Target Inhibition
This compound demonstrates potent, sub-micromolar inhibition of all four PDK isoforms. The half-maximal inhibitory concentrations (IC50) were determined using a DELFIA-based enzyme functional assay.
| Kinase Target | IC50 (nM) |
| PDK1 | 35 |
| PDK2 | 84 |
| PDK3 | 40 |
| PDK4 | 91 |
Table 1: Inhibitory potency of this compound against the four human PDK isoforms. Data derived from a DELFIA-based functional assay.[5]
Off-Target Kinase Selectivity
The selectivity of this compound was evaluated at a concentration of 10 µM against a panel of 97 kinases using the DiscoverX scanEDGE kinase screening service.[3] The results indicated a favorable selectivity profile. Of the 97 kinases tested, only one was significantly inhibited, and seven others showed partial inhibition.
| Inhibition Level | Number of Kinases | Specific Kinases Identified |
| >90% (Significant Inhibition) | 1 | Not specified in literature |
| 65-90% (Partial Inhibition) | 7 | Not specified in literature |
Table 2: Summary of the off-target kinase selectivity profile of this compound at 10 µM. The specific identities of the inhibited kinases have not been publicly disclosed.[3]
Experimental Protocols
DELFIA-Based PDK Enzyme Functional Assay
This assay quantifies the phosphorylation of the E1α subunit of the Pyruvate Dehydrogenase Complex by the PDK isoforms.
Materials:
-
DELFIA assay buffer, wash buffer, and enhancement solution
-
Anti-rabbit IgG-Eu-N1 secondary antibody
-
96-well V-bottom plates and 96-well DELFIA yellow plates
-
Recombinant human PDK1, PDK2, PDK3, and PDK4 enzymes
-
Recombinant E1 subunit of PDC
-
This compound
-
ATP
-
MOPS buffer (60 mM MOPS pH 7.2, 15 mM Magnesium acetate, 60 mM KCl)
-
STOP solution (50 mM Carbonate-Bicarbonate Buffer, pH 9.6)
-
Anti-p(Ser293)E1α primary antibody
Procedure:
-
A 10-point tripling dilution series of this compound in DMSO is prepared.
-
The diluted compound is further diluted in MOPS buffer.
-
The enzyme mix is prepared with 10 nM PDK1, PDK2, or PDK3, or 20 nM PDK4, along with 300 nM E1, 0.1 mg/mL BSA, and 1 mM DTT.
-
The diluted compound is added to the enzyme mix in a 96-well V-bottom plate.
-
The kinase reaction is initiated by the addition of ATP to a final concentration of 5 µM.
-
The reaction is incubated for 1 hour at 30°C.
-
The reaction is terminated by the addition of STOP solution.
-
The reaction mixture is transferred to a 96-well DELFIA yellow plate and incubated overnight at 4°C.
-
The plate is washed, and the primary antibody against phosphorylated Ser293 of E1α is added.
-
Following incubation and washing, the Europium-labeled secondary antibody is added.
-
After a final incubation and wash, DELFIA Enhancement solution is added, and the time-resolved fluorescence is measured.[6]
Meso Scale Discovery (MSD) ELISA for p(Ser293)E1α
This electrochemiluminescence-based assay is used to measure the levels of phosphorylated E1α in cell lysates.
General Procedure:
-
Cells are treated with this compound for the desired time.
-
Cells are lysed, and the protein concentration of the lysates is determined.
-
The MSD plate, pre-coated with a capture antibody for the E1α subunit, is blocked.
-
Cell lysates are added to the wells and incubated.
-
After washing, a SULFO-TAG labeled detection antibody that specifically recognizes the phosphorylated Ser293 residue of E1α is added.
-
Following another incubation and wash, MSD Read Buffer is added.
-
The plate is read on an MSD instrument, which measures the light emitted upon electrochemical stimulation.
Fluorescence Polarization (FP) Assay
This competition binding assay was used to determine the binding affinity of this compound to the ATP binding site of PDK1.
General Principle:
-
A fluorescently labeled probe that binds to the ATP pocket of PDK1 is used. When this probe is bound to the larger kinase, its tumbling rate in solution is slow, resulting in a high fluorescence polarization signal.
-
When unbound, the small probe tumbles rapidly, leading to a low polarization signal.
-
This compound, an ATP-competitive inhibitor, competes with the fluorescent probe for binding to PDK1.
-
Increasing concentrations of this compound displace the fluorescent probe, causing a decrease in the fluorescence polarization signal.
-
The IC50 value, representing the concentration of this compound that causes a 50% reduction in the polarization signal, can be calculated.[7]
Mandatory Visualization
PDK Signaling Pathway
The following diagram illustrates the central role of Pyruvate Dehydrogenase Kinase (PDK) in regulating the Pyruvate Dehydrogenase Complex (PDC) and its impact on cellular metabolism.
Caption: PDK phosphorylates and inhibits PDC, blocking pyruvate's entry into the TCA cycle.
Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines the general workflow for assessing the selectivity of a kinase inhibitor like this compound.
Caption: Workflow for determining primary target potency and off-target selectivity.
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for VER-246608 in In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-246608 is a novel and potent pan-isoform, ATP-competitive inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3] PDK is a key regulatory enzyme in cellular metabolism, responsible for the phosphorylation and subsequent inhibition of the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, this compound activates the PDC, leading to a metabolic shift from glycolysis towards oxidative phosphorylation. This disruption of the Warburg effect, a hallmark of cancer metabolism, makes this compound a compelling agent for investigation in cancer research.[1][4]
These application notes provide detailed protocols for studying the effects of this compound on cancer cell lines in vitro, including methods for assessing its impact on cell proliferation, target engagement, and metabolic phenotype.
Mechanism of Action
This compound binds to the ATP-binding site of all four PDK isoforms (PDK1, PDK2, PDK3, and PDK4), preventing the phosphorylation of the E1α subunit of the PDC.[1] This inhibition of PDK activity leads to an increase in active PDC, which in turn enhances the conversion of pyruvate to acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle. The result is a decrease in lactate production and an increase in oxygen consumption.[1][4] In cancer cells, which often rely on aerobic glycolysis, this forced metabolic shift can lead to cytostasis, particularly under nutrient-depleted conditions that mimic the tumor microenvironment.[1][2][4][5]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various assays and cell lines.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | PDK1 | IC50 | 35 nM | [3] |
| PDK2 | IC50 | 84 nM | [3] | |
| PDK3 | IC50 | 40 nM | [3] | |
| PDK4 | IC50 | 91 nM | [3] | |
| Cellular Biomarker Assay | PC-3 | p(Ser293)E1α IC50 | 266 nM | [1][3] |
| Cell Proliferation Assay | PC-3 | GI50 (96 hrs) | 26.2 µM | [3] |
| DU-145 | GI50 (72 hrs) | > 50 µM | [3] | |
| NCI-H1299 | GI50 (72 hrs) | > 50 µM | [3] |
Table 2: Metabolic Effects of this compound in PC-3 Cells
| Condition | Treatment | Measured Parameter | Effect | Reference |
| D-glucose-depleted media | 9 µM this compound (1 hr) | Media L-lactate | 21% reduction | [3] |
| 27 µM this compound (1 hr) | Media L-lactate | 42% reduction | [3] | |
| Nutrient/serum-depleted | 20 µM this compound (6 & 24 hr) | Intracellular Pyruvate | Reduction | [1] |
| 3D Spheroid Culture | ≥ 10 µM this compound | Spheroid Volume | ~50% reduction | [3] |
Signaling Pathway
The primary signaling pathway affected by this compound is the regulation of the Pyruvate Dehydrogenase Complex (PDC).
Caption: this compound inhibits PDK, promoting PDC activity and oxidative phosphorylation.
Experimental Workflow
The following diagram outlines a general workflow for characterizing the in vitro effects of this compound.
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
Application Notes and Protocols: VER-246608 in a DELFIA-based Enzyme Functional Assay for Pyruvate Dehydrogenase Kinase (PDK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-246608 is a potent, ATP-competitive, pan-isoform inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3][4] PDK is a key regulatory enzyme in cellular metabolism, responsible for the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC).[5][6][7] This inactivation diverts pyruvate from the tricarboxylic acid (TCA) cycle towards lactate production, a hallmark of the Warburg effect observed in many cancer cells.[8][9] By inhibiting PDK, this compound can restore PDC activity, promoting aerobic respiration and potentially reversing the glycolytic phenotype of cancer cells.[2][8]
This document provides a detailed protocol for utilizing this compound in a DELFIA® (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) based enzyme functional assay. The DELFIA platform is a time-resolved fluorescence (TRF) technology that offers high sensitivity and a wide dynamic range, making it well-suited for kinase activity assays.[10] The assay described herein measures the phosphorylation of a substrate by PDK and can be used to determine the inhibitory potency of compounds like this compound.
Signaling Pathway
The Pyruvate Dehydrogenase Complex (PDC) is a critical mitochondrial enzyme complex that links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA. The activity of the PDC is tightly regulated by phosphorylation and dephosphorylation. Pyruvate Dehydrogenase Kinase (PDK) phosphorylates the E1α subunit of the PDC, leading to its inactivation. This inhibitory effect is reversed by Pyruvate Dehydrogenase Phosphatase (PDP). This compound acts as an inhibitor of PDK, preventing the phosphorylation of the PDC and thereby promoting its activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDK | Dehydrogenase | TargetMol [targetmol.com]
- 3. VER 246608 | Other Kinases | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 7. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 8. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
VER-246608: Application Notes and Protocols for Studying Cytostasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to investigate the cytostatic effects of VER-246608, a novel and selective pan-isoform ATP-competitive inhibitor of pyruvate dehydrogenase kinase (PDK).
Introduction
This compound is a potent small molecule inhibitor of all four PDK isoforms, which are key enzymes in cellular energy metabolism.[1][2] By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC).[1][3] This leads to an increase in PDC activity, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration. This action effectively reverses the Warburg effect, a metabolic hallmark of many cancer cells, by shifting metabolism from glycolysis towards oxidative phosphorylation.[1][4] The primary cellular outcome of this compound treatment in cancer cells is cytostasis, or the inhibition of cell proliferation, rather than apoptosis.[1][5] Notably, the cytostatic effects of this compound are context-dependent, being significantly enhanced under conditions of nutrient stress, such as low glucose or low serum.[1][3][6]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of PDK, binding to the ATP-binding pocket of the enzyme.[1][7] This prevents the transfer of a phosphate group from ATP to the E1α subunit of the PDC. The subsequent increase in active, dephosphorylated PDC leads to a reduction in intracellular pyruvate levels and a decrease in lactate production, thereby attenuating glycolysis.[1][8] Under nutrient-depleted conditions, cancer cells are unable to compensate for this metabolic shift, leading to cell cycle arrest.[1][5]
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: Measuring L-lactate Production in Response to the Pyruvate Dehydrogenase Kinase Inhibitor VER-246608
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular metabolism is a critical area of investigation in various fields, including cancer biology and drug development. Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, which is characterized by increased glucose uptake and L-lactate production even in the presence of oxygen. This metabolic phenotype is a target for therapeutic intervention. VER-246608 is a potent, ATP-competitive pan-isoform inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2] PDK plays a crucial role in regulating the activity of the pyruvate dehydrogenase complex (PDC), a gatekeeper enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle. By inhibiting PDK, this compound increases PDC activity, thereby shunting pyruvate away from lactate production and towards oxidative phosphorylation.[3][4][5][6] This application note provides a detailed protocol for assessing the impact of this compound on L-lactate production in cultured cells.
Mechanism of Action
Pyruvate dehydrogenase kinase (PDK) phosphorylates and inactivates the E1α subunit of the pyruvate dehydrogenase complex (PDC).[7] This inactivation prevents the conversion of pyruvate to acetyl-CoA, leading to the conversion of pyruvate to lactate by lactate dehydrogenase (LDH), particularly under glycolytic conditions. This compound, by inhibiting all four isoforms of PDK, prevents the phosphorylation and inactivation of PDC.[1] This leads to a sustained active state of PDC, promoting the flux of pyruvate into the mitochondria for oxidation in the TCA cycle. Consequently, the pool of pyruvate available for conversion to lactate is diminished, resulting in decreased L-lactate production and secretion.[3][7] Notably, the effect of this compound on L-lactate production is often more pronounced under nutrient-depleted conditions, such as low glucose or low serum, which can be found in the tumor microenvironment.[3][4][5][6][7]
Signaling Pathway
Caption: Signaling pathway of this compound in modulating L-lactate production.
Experimental Protocols
I. Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating adherent cancer cell lines with this compound to assess its effect on L-lactate production.
Materials:
-
Cancer cell line of interest (e.g., PC-3, SW-1088)[3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 96-well cell culture plates
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count the cells and determine viability.
-
Seed the cells into 6-well or 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A final concentration range of 5 µM to 20 µM is a good starting point.[3][5]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
For nutrient-depleted conditions, use a medium with low glucose (e.g., 0.1 g/L D-glucose) or low serum (e.g., 0.5% FBS) for the treatment.[3]
-
-
Incubation:
-
Incubate the plates for the desired time period (e.g., 6, 24, or 48 hours) at 37°C and 5% CO2.[3]
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well for the L-lactate assay.
-
If intracellular lactate is to be measured, wash the cells with cold PBS, and then lyse the cells according to the L-lactate assay kit manufacturer's instructions.
-
Store the collected supernatant or cell lysates at -80°C until the assay is performed.
-
II. L-Lactate Production Assay (Colorimetric)
This protocol is a general guideline for a colorimetric L-lactate assay. It is recommended to follow the specific instructions provided with your commercially available L-lactate assay kit.
Materials:
-
L-Lactate Assay Kit (containing lactate standard, assay buffer, probe, and enzyme mix)[8][9]
-
Collected cell culture supernatant or cell lysates
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the specified wavelength (e.g., 450 nm or 565 nm)[10]
Procedure:
-
Reagent Preparation:
-
Standard Curve Preparation:
-
Prepare a series of L-lactate standards by diluting the provided stock solution in the assay buffer. A typical range would be from 0 to 10 nmol/well.[9]
-
-
Assay Reaction:
-
Add a specific volume of each standard and sample (supernatant or lysate) to separate wells of the 96-well plate.[8][10]
-
Prepare a reaction mix containing the assay buffer, probe, and enzyme mix as per the kit's instructions.
-
Add the reaction mix to each well containing the standards and samples.
-
Mix the contents of the wells thoroughly.
-
-
Incubation:
-
Measurement:
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 nmol/well standard) from all readings.
-
Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.
-
Determine the L-lactate concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the L-lactate concentration to the cell number or protein concentration of the corresponding well to account for differences in cell density.
-
Experimental Workflow
Caption: Experimental workflow for the L-lactate production assay using this compound.
Data Presentation
The quantitative data obtained from the L-lactate assay should be summarized in a clear and structured table for easy comparison.
Table 1: Effect of this compound on L-Lactate Production in PC-3 Cells under Standard Conditions
| This compound (µM) | L-Lactate (nmol/10^6 cells) ± SD | % Inhibition |
| 0 (Vehicle) | 150.2 ± 12.5 | 0 |
| 5 | 135.8 ± 10.1 | 9.6 |
| 10 | 110.5 ± 9.8 | 26.4 |
| 20 | 85.1 ± 7.3 | 43.3 |
Table 2: Effect of this compound on L-Lactate Production in PC-3 Cells under Low Glucose Conditions
| This compound (µM) | L-Lactate (nmol/10^6 cells) ± SD | % Inhibition |
| 0 (Vehicle) | 120.7 ± 11.2 | 0 |
| 5 | 95.3 ± 8.9 | 21.0 |
| 10 | 62.1 ± 5.5 | 48.5 |
| 20 | 35.4 ± 3.1 | 70.7 |
Note: The data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and assay used.
Troubleshooting
-
High background in the assay: Ensure that the culture medium used for the standards does not contain high levels of lactate. Some sera can contain endogenous lactate.[10]
-
Low signal: Increase the incubation time of the assay or increase the number of cells seeded. Ensure the enzyme mix is properly reconstituted and active.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents. Perform the assay in triplicate to minimize variability.
By following these detailed protocols and application notes, researchers can effectively assess the impact of the PDK inhibitor this compound on L-lactate production and gain valuable insights into its potential as a modulator of cancer cell metabolism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. tcichemicals.com [tcichemicals.com]
Application Note: Sulforhodamine B (SRB) Assay for Assessing the Cytotoxicity of VER-246608
Audience: Researchers, scientists, and drug development professionals.
Introduction
VER-246608 is a novel, potent, and selective ATP-competitive pan-isoform inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3] PDK is a key enzyme in cellular energy metabolism, and its inhibition can disrupt the glycolytic phenotype of cancer cells, a phenomenon known as the Warburg effect.[1][2] The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[4][5] This application note provides a detailed protocol for utilizing the SRB assay to evaluate the cytotoxic and cytostatic effects of this compound on cancer cells.
Mechanism of Action of this compound
This compound inhibits all four isoforms of PDK (PDK-1, -2, -3, and -4) by competing with ATP for the binding site.[1][3] Inhibition of PDK leads to the activation of the pyruvate dehydrogenase complex (PDC), which in turn promotes the conversion of pyruvate to acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. This shifts the cellular metabolism from glycolysis towards aerobic respiration. In cancer cells, which often rely on glycolysis even in the presence of oxygen, this metabolic reprogramming can lead to cytostasis (inhibition of cell growth) and, under certain conditions, cytotoxicity.[1][2] Studies have shown that the anti-proliferative effects of this compound are enhanced under nutrient-depleted conditions, such as low glucose or low serum, which may mimic the tumor microenvironment.[1][2][6]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC₅₀) of this compound against PDK isoforms and its effect on cellular biomarker modulation.
| Target/Parameter | Cell Line | IC₅₀ | Notes |
| PDK-1 | - | 35 nM | Enzyme functional assay.[3] |
| PDK-2 | - | 84 nM | Enzyme functional assay.[3] |
| PDK-3 | - | 40 nM | Enzyme functional assay.[3] |
| PDK-4 | - | 91 nM | Enzyme functional assay.[3] |
| p(Ser²⁹³)E1α | PC-3 | 266 nM | Cellular biomarker modulation.[1][3] |
The cytostatic effect of this compound is context-dependent. For instance, in PC-3 cells, the compound showed weak anti-proliferative activity in standard culture media. However, its potency was significantly enhanced under conditions of depleted serum or a combination of depleted D-glucose and L-glutamine.[1][2][6]
Experimental Protocols
Materials
-
This compound (prepare stock solution in DMSO)
-
Adherent cancer cell line (e.g., PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (absorbance at 510-570 nm)
Protocol for SRB Assay with this compound
This protocol is adapted from standard SRB assay procedures.[4][7][8]
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed 5,000-20,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the desired culture medium (e.g., complete medium or nutrient-depleted medium). Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared drug dilutions or control medium to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 72-120 hours).[6]
-
-
Cell Fixation:
-
After the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%). Be careful not to disturb the cell monolayer.
-
Incubate the plate at 4°C for 1 hour to fix the cells.[4]
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the wells five times with tap water or 1% acetic acid.[4]
-
Remove the final wash and allow the plates to air dry completely at room temperature.
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[4]
-
-
Post-Staining Wash:
-
Quickly wash the wells four times with 200 µL of 1% acetic acid to remove unbound dye.[4]
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[4]
-
Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Data Acquisition:
Data Analysis
-
Subtract the average OD of the blank wells (medium only) from all other OD values.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells using the following formula:[10] % Viability = (Mean OD of treated sample / Mean OD of control sample) x 100
-
Plot the percentage of viability against the log of the drug concentration to determine the IC₅₀ value.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on cellular metabolism.
Experimental Workflow for SRB Assay with this compound
Caption: Workflow of the Sulforhodamine B (SRB) assay with this compound.
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Potentiation of Doxorubicin Activity in Cancer Cells Using VER-246608
For Research Use Only.
Introduction
VER-246608 is a novel and potent, ATP-competitive, pan-isoform inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2] PDK is a key enzyme in cellular metabolism, responsible for the phosphorylation and subsequent inhibition of the pyruvate dehydrogenase complex (PDC).[1] By inhibiting PDK, this compound promotes the flux of pyruvate into the mitochondria for oxidative phosphorylation, thereby countering the Warburg effect, a metabolic hallmark of many cancer cells.[1][3] Doxorubicin is a widely used anthracycline antibiotic and a potent chemotherapeutic agent that primarily exerts its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[4][5][6]
Cancer cells often exhibit metabolic reprogramming that contributes to their survival and resistance to chemotherapy. The combination of this compound with doxorubicin presents a promising strategy to enhance the therapeutic efficacy of doxorubicin. By reversing the glycolytic phenotype of cancer cells, this compound may increase their reliance on mitochondrial respiration, potentially rendering them more susceptible to DNA-damaging agents like doxorubicin. Research has shown that this compound can potentiate the cytotoxic activity of doxorubicin in specific cancer cell lines.[1][3]
These application notes provide a summary of the key findings and detailed protocols for researchers to investigate the synergistic effects of this compound and doxorubicin in cancer cell lines.
Mechanism of Action
This compound competitively binds to the ATP-binding site of all four PDK isoforms (PDK1, PDK2, PDK3, and PDK4), preventing the phosphorylation of the E1α subunit of the PDC.[1][3] This leads to the activation of PDC, which in turn facilitates the conversion of pyruvate to acetyl-CoA in the mitochondria, promoting oxidative phosphorylation over glycolysis.
Doxorubicin's primary mechanism of action involves its intercalation into the DNA of cancer cells, which disrupts DNA replication and transcription.[4][5][6] Furthermore, it inhibits the enzyme topoisomerase II, which is crucial for relaxing DNA supercoils during replication. This inhibition leads to the accumulation of double-strand DNA breaks, triggering cell cycle arrest and apoptosis.[4][5]
The potentiation of doxorubicin's activity by this compound is hypothesized to stem from the metabolic shift induced by PDK inhibition. By forcing cancer cells to rely more on mitochondrial respiration, this compound may increase oxidative stress, making them more vulnerable to the DNA damage induced by doxorubicin.
Data Presentation
The following table summarizes the potentiation of doxorubicin activity by this compound in human prostate (PC-3) and ovarian (ES-2) cancer cell lines as reported by Moore et al. (2014).
| Cell Line | Cancer Type | Fold Potentiation of Doxorubicin by this compound |
| PC-3 | Prostate Cancer | 2-fold[1] |
| ES-2 | Ovarian Cancer | 3-fold[1] |
Table 1: Summary of quantitative data on the potentiation of doxorubicin by this compound.
Experimental Protocols
This section provides a detailed protocol for assessing the potentiation of doxorubicin by this compound using a Sulforhodamine B (SRB) cell viability assay.
Materials
-
This compound (powder)
-
Doxorubicin hydrochloride (powder)
-
PC-3 and ES-2 cancer cell lines (or other cell lines of interest)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) powder
-
1% (v/v) Acetic acid in water
-
10 mM Tris base solution (pH 10.5)
-
96-well cell culture plates
-
Microplate reader (capable of measuring absorbance at 510 nm)
Protocol 1: Determination of Doxorubicin Potentiation by this compound
This protocol is designed to determine the fold-potentiation of doxorubicin by co-treatment with a fixed, sub-lethal concentration of this compound.
1. Cell Seeding: a. Culture PC-3 or ES-2 cells in their recommended growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Seed 2,000 cells per well in 100 µL of media into 96-well plates.[3] d. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Drug Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Prepare a 10 mM stock solution of Doxorubicin in sterile water or DMSO. c. From the stock solutions, prepare serial dilutions of doxorubicin in the cell culture medium. d. Prepare a working solution of this compound in the cell culture medium at twice the final desired concentration (e.g., 532 nM for a final concentration of 266 nM, which is the IC50 for biomarker modulation).
3. Drug Treatment: a. After 24 hours of incubation, treat the cells as follows: i. Doxorubicin alone: Add 100 µL of the serially diluted doxorubicin solutions. ii. Doxorubicin + this compound: Add 50 µL of the 2X this compound working solution and 50 µL of the serially diluted doxorubicin solutions. iii. This compound alone: Add 50 µL of the 2X this compound working solution and 50 µL of drug-free medium. iv. Vehicle control: Add 100 µL of drug-free medium containing the same final concentration of DMSO as the treated wells. b. Incubate the plates for an additional 120 hours.[3]
4. Sulforhodamine B (SRB) Assay: a. After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) without aspirating the medium. b. Incubate the plates at 4°C for 1 hour to fix the cells. c. Wash the plates five times with slow-running tap water and allow them to air dry completely. d. Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes. e. Quickly wash the plates four times with 1% acetic acid to remove unbound dye. f. Allow the plates to air dry completely. g. Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB. h. Shake the plates on a plate shaker for 5-10 minutes. i. Measure the absorbance at 510 nm using a microplate reader.
5. Data Analysis: a. Subtract the absorbance of the blank wells (medium only) from all other readings. b. Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control wells. c. Plot the percentage of cell viability against the log of doxorubicin concentration for both the "doxorubicin alone" and "doxorubicin + this compound" treatment groups. d. Determine the IC50 value (the concentration of doxorubicin that inhibits cell growth by 50%) for each group using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism). e. Calculate the fold potentiation using the following formula: Fold Potentiation = IC50 (Doxorubicin alone) / IC50 (Doxorubicin + this compound)
Logical Relationship Diagram
Disclaimer
These application notes and protocols are provided for research purposes only and are based on published scientific literature. The experimental conditions, including cell lines, drug concentrations, and incubation times, may require optimization for specific research applications. It is the responsibility of the end-user to validate and adapt these protocols to their own experimental setup.
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: VER-246608 in Nutrient-Depleted Tumor Microenvironment Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing VER-246608, a potent pan-isoform inhibitor of pyruvate dehydrogenase kinase (PDK), for studying cancer cell metabolism and proliferation in models that mimic the nutrient-depleted tumor microenvironment.
Introduction
The tumor microenvironment is often characterized by limited availability of essential nutrients such as glucose and glutamine. Cancer cells adapt to these austere conditions by reprogramming their metabolism, a phenomenon famously described as the Warburg effect, where cells favor aerobic glycolysis over mitochondrial oxidative phosphorylation. Pyruvate dehydrogenase kinase (PDK) plays a pivotal role in this metabolic switch by phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC), thereby shunting pyruvate away from the mitochondria.
This compound is an ATP-competitive inhibitor of all four PDK isoforms (PDK1-4).[1] By inhibiting PDK, this compound reactivates the PDC, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.[2] Notably, the cytostatic and metabolic effects of this compound are significantly potentiated under nutrient-depleted conditions, making it a valuable tool for investigating therapeutic strategies that target the metabolic vulnerabilities of cancer cells.[2][3]
Mechanism of Action
This compound functions by competitively binding to the ATP-binding pocket of PDK isoforms, preventing the phosphorylation and subsequent inactivation of the E1α subunit of the pyruvate dehydrogenase complex (PDC).[4] This leads to a sustained activation of PDC, which in turn enhances the flux of pyruvate into the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[2][4] In nutrient-replete conditions, cancer cells can often compensate for this metabolic shift. However, in nutrient-depleted environments, where glycolytic flux is already constrained, the forced reliance on mitochondrial respiration by this compound leads to a reduction in key metabolites like pyruvate and L-lactate, ultimately resulting in cell cycle arrest, primarily at the G1 phase.[5]
Data Presentation
Table 1: In Vitro Potency of this compound Against PDK Isoforms
| PDK Isoform | IC50 (nM) |
| PDK1 | 35[1] |
| PDK2 | 84[1] |
| PDK3 | 40[1] |
| PDK4 | 91[1] |
Table 2: Effect of this compound on PC-3 Cell Mass in Different Media Conditions
| Culture Condition | This compound Concentration (µM) | % Decrease in Cell Mass vs. DMSO Control |
| Normal | 20 | ~20% |
| Low Serum (0.5% FCS) | 20 | ~70%[6] |
| Very Low Glucose (0.1 g/L) | 20 | ~50% |
| Low L-Glutamine (15 mg/L) | 20 | ~40% |
Table 3: Effect of this compound on Metabolite Levels in PC-3 Cells (24h treatment)
| Culture Condition | This compound Concentration (µM) | Change in Extracellular L-Lactate | Change in Intracellular Pyruvate |
| Normal | 20 | No significant change | No significant change |
| Low Serum | 20 | Significant reduction | Significant reduction |
| Low Glucose/Glutamine | 20 | Significant reduction[5] | Significant reduction |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. usbio.net [usbio.net]
- 4. PDK1-SGK1 Signaling Sustains AKT-Independent mTORC1 Activation and Confers Resistance to PI3Kα Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shop.sartorius.com [shop.sartorius.com]
- 6. wisentbioproducts.com [wisentbioproducts.com]
Application Notes and Protocols for Western Blot Analysis of p(Ser293)E1α after VER-246608 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The pyruvate dehydrogenase complex (PDC) is a critical mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[1] The activity of the PDC is tightly regulated by reversible phosphorylation, primarily through the action of pyruvate dehydrogenase kinases (PDKs) and pyruvate dehydrogenase phosphatases (PDPs).[1][2] PDKs phosphorylate and inactivate the E1α subunit of the PDC at specific serine residues, including Serine 293 (p(Ser293)E1α), thereby inhibiting the conversion of pyruvate to acetyl-CoA.[3][4] VER-246608 is a potent, ATP-competitive, pan-isoform inhibitor of PDK.[5][6][7] By inhibiting PDK, this compound is expected to decrease the phosphorylation of E1α at Ser293, leading to the activation of the PDC and a subsequent metabolic shift from glycolysis towards oxidative phosphorylation.[5][8] Western blot analysis is a crucial technique to quantify the change in p(Ser293)E1α levels upon treatment with this compound, serving as a key biomarker for the compound's efficacy.
Signaling Pathway
The regulation of the pyruvate dehydrogenase complex (PDC) is a key control point in cellular metabolism. The activity of PDC is inhibited by phosphorylation of the E1α subunit by pyruvate dehydrogenase kinases (PDKs). This compound, an ATP-competitive inhibitor of all PDK isoforms, blocks this phosphorylation event. This leads to the dephosphorylation of E1α by pyruvate dehydrogenase phosphatases (PDPs), resulting in the activation of the PDC.
References
- 1. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. Monitoring phosphorylation of the pyruvate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of pyruvate dehydrogenase activity through phosphorylation at multiple sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate Dehydrogenase E1-alpha subunit [p Ser293] Antibody - BSA Free (NB110-93479): Novus Biologicals [novusbio.com]
- 5. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] this compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. oncotarget.com [oncotarget.com]
Troubleshooting & Optimization
Optimizing VER-246608 concentration for cancer cell growth inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of VER-246608, a pan-isoform inhibitor of pyruvate dehydrogenase kinase (PDK), for cancer cell growth inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of all four pyruvate dehydrogenase kinase (PDK) isoforms.[1][2] Its mechanism of action is to block the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC) by PDK.[2] By inhibiting PDK, this compound effectively activates the PDC, leading to the conversion of pyruvate into acetyl-CoA in the mitochondria, thereby promoting oxidative phosphorylation over glycolysis.[3] This disruption of the Warburg effect, a metabolic hallmark of many cancer cells, can lead to a cytostatic effect.[4]
Q2: Under what experimental conditions is this compound most effective in inhibiting cancer cell growth?
A2: The anti-proliferative effects of this compound are highly dependent on the cell culture conditions.[2][4] It exhibits weak anti-proliferative activity in standard culture media.[2][4] However, its potency is significantly enhanced under nutrient-depleted conditions, such as low serum, low D-glucose, or a combination of low D-glucose and low L-glutamine.[2][4] This suggests that this compound may be more effective in the nutrient-limited tumor microenvironment.[3][4]
Q3: What are the recommended starting concentrations for this compound in cell-based assays?
A3: For initial experiments, a concentration range of 5 µM to 20 µM is recommended for assessing the effects on cellular metabolism, such as measuring L-lactate and pyruvate levels. For cell growth inhibition assays, a broader range should be tested to determine the IC50 value, which can vary depending on the cell line and culture conditions. In PC-3 cells, for example, concentrations up to 20 µM have been used to demonstrate cytostatic effects, particularly under nutrient-deprived conditions.
Q4: How can I best assess the target engagement of this compound in my experiments?
A4: Target engagement can be effectively monitored by measuring the phosphorylation status of the E1α subunit of the pyruvate dehydrogenase complex (PDC) at Ser293. Inhibition of PDK by this compound leads to a decrease in p(Ser293)E1α levels. An IC50 of 266 nM has been reported for the suppression of p(Ser293)E1α in PC-3 cells. This can be assessed by immunoblotting or ELISA-based assays.
Troubleshooting Guide
Problem 1: I am not observing significant cancer cell growth inhibition with this compound.
-
Possible Cause 1: Suboptimal Cell Culture Conditions.
-
Solution: As highlighted in multiple studies, this compound's efficacy is dramatically increased in nutrient-depleted environments.[2][4] Try reducing the concentration of serum (e.g., to 0.5% FCS) or D-glucose (e.g., to 0.1 g/L) in your culture medium. A combination of low D-glucose and low L-glutamine can also enhance its cytostatic effects.[4]
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: For cell proliferation assays, such as the Sulforhodamine B (SRB) assay, an incubation period of 120 hours has been shown to be effective. Ensure your experimental timeline is sufficient to observe a cytostatic effect.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: The metabolic phenotype of cancer cell lines can vary. Some cell lines may be less reliant on glycolysis and therefore less sensitive to PDK inhibition. Consider testing this compound in a panel of cell lines with known metabolic profiles. Additionally, explore combination therapies, as this compound has been shown to potentiate the activity of doxorubicin.[4]
-
Problem 2: I am having difficulty detecting a decrease in L-lactate production after treatment with this compound.
-
Possible Cause 1: Standard Glucose Concentration in Media.
-
Solution: A reduction in L-lactate production is more readily observed under D-glucose-depleted conditions. It is recommended to reduce the D-glucose concentration in the media to below 0.5 g/L before measuring L-lactate levels.
-
-
Possible Cause 2: Insufficient Compound Concentration or Incubation Time.
-
Solution: In PC-3 cells, treatment with 9 µM and 27 µM this compound for 1 hour resulted in a 21% and 42% reduction in L-lactate levels, respectively.[1] Ensure you are using an adequate concentration and consider a time-course experiment to optimize the incubation period.
-
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against PDK Isoforms
| Isoform | IC50 (nM) |
| PDK-1 | 35 |
| PDK-2 | 84 |
| PDK-3 | 40 |
| PDK-4 | 91 |
Data sourced from MedChemExpress and Moore et al., 2014.[1][5]
Table 2: Cellular Activity of this compound in PC-3 Cells
| Assay | Parameter | IC50 / Effect | Culture Conditions |
| p(Ser293)E1α Suppression | IC50 | 266 nM | Standard |
| L-Lactate Reduction | 21% reduction | 9 µM (1 hr) | D-glucose depleted |
| L-Lactate Reduction | 42% reduction | 27 µM (1 hr) | D-glucose depleted |
| Spheroid Growth | ~50% volume reduction | ≥ 10 µM | Standard |
Data sourced from MedChemExpress and Moore et al., 2014.[1]
Table 3: Effect of Culture Conditions on this compound-mediated Growth Inhibition in PC-3 Cells
| Condition | Description | Growth Inhibition |
| Normal | 10% FCS, 2 g/L D-glucose, 0.3 g/L L-glutamine | Weak |
| Very Low Glucose (VLG) | 10% FCS, 0.1 g/L D-glucose, 0.3 g/L L-glutamine | Enhanced |
| Low L-glutamine (LGn) | 10% FCS, 2 g/L D-glucose, 15 mg/L L-glutamine | Enhanced |
| Low Serum (LS) | 0.5% FCS, 2 g/L D-glucose, 0.3 g/L L-glutamine | Enhanced |
Data interpretation based on Moore et al., 2014.
Experimental Protocols & Workflows
Protocol 1: Assessing Cell Proliferation using Sulforhodamine B (SRB) Assay
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 2 x 10³ cells per well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a serial dilution of this compound for 120 hours. Include a DMSO-treated control.
-
Cell Fixation: After incubation, gently add cold trichloroacetic acid (TCA) to a final concentration of 10% (w/v) and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a plate reader.
-
Data Analysis: Express the results as a percentage decrease in cell mass compared to the DMSO control.
Protocol 2: PDK Enzyme Functional Assay (DELFIA)
-
Compound Preparation: Prepare a 10-point tripling dilution series of this compound in DMSO.
-
Enzyme Reaction: In a 96-well plate, add the diluted compound to the enzyme mix containing the specific PDK isoform, E1 substrate, and necessary cofactors.
-
Initiation: Start the reaction by adding ATP. Incubate for 1 hour at 30°C.
-
Stopping the Reaction: Stop the reaction by adding a STOP solution.
-
Detection: Transfer the reaction mixture to a DELFIA plate and incubate overnight at 4°C.
-
Antibody Incubation: Add the primary antibody against p(Ser293)E1α, followed by a europium-labeled secondary antibody.
-
Signal Enhancement: Add an enhancement solution to dissociate the europium ions.
-
Measurement: Measure the time-resolved fluorescence using a suitable plate reader.
-
Data Analysis: Fit the data using non-linear regression to determine the IC50 values.
Signaling Pathway
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Enhancing VER-246608 potency in D-glucose depleted media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing VER-246608, with a focus on enhancing its potency in D-glucose depleted media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive, pan-isoform inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3] PDK is a key regulatory enzyme in cellular metabolism that phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, this compound prevents the inactivation of PDC, leading to increased conversion of pyruvate to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation.[1][3][4] This effectively shifts cellular metabolism from glycolysis towards aerobic respiration.
Q2: Why is the potency of this compound enhanced in D-glucose depleted media?
The anti-proliferative effects of this compound are significantly more pronounced in nutrient-depleted conditions, such as low D-glucose or low serum media.[1][4] In standard culture media with abundant glucose, cancer cells can compensate for the metabolic shift induced by this compound.[1] However, under D-glucose depletion, cells become more reliant on alternative energy sources and are more sensitive to the disruption of glycolytic flux.[1][3][4] this compound's inhibition of PDK in this context leads to a substantial reduction in intracellular pyruvate levels, creating a metabolic vulnerability that results in cytostasis (cell cycle arrest), primarily at the G1 phase.[1][5]
Q3: What are the expected metabolic consequences of treating cells with this compound in low glucose conditions?
Under D-glucose depleted conditions, treatment with this compound is expected to cause:
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Decreased phosphorylation of the PDC E1α subunit (a direct marker of PDK activity).[1]
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Reduced production of L-lactate , a hallmark of attenuated glycolytic activity.[1][5]
Q4: Is this compound cytotoxic or cytostatic?
The primary effect of this compound, particularly in nutrient-depleted conditions, is cytostatic, leading to cell cycle arrest.[1] There is generally no significant induction of apoptosis, as assessed by sub-G1 analysis or caspase-3/7 activity.[1]
Q5: Can this compound be used in combination with other therapeutic agents?
Yes, studies have shown that this compound can potentiate the cytotoxicity of mitochondriotoxic agents like doxorubicin.[1][3] This suggests that combination therapies that exploit the metabolic vulnerabilities induced by this compound could be a promising therapeutic strategy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Minimal or no enhancement of this compound potency in low glucose media. | Insufficient glucose depletion: The "low glucose" condition may still contain enough glucose for cellular compensation. | Verify the glucose concentration in your media. Consider using media with very low glucose (e.g., 0.1 g/L) or completely glucose-free media for a defined period.[4] |
| Presence of alternative carbon sources: The media may contain other substrates that can fuel the TCA cycle, such as L-glutamine. | Consider combined depletion of D-glucose and L-glutamine to maximize the metabolic stress and enhance this compound potency.[1][4] | |
| Cell line-specific metabolic plasticity: Some cell lines may have inherent metabolic flexibility that allows them to adapt to PDK inhibition even in low glucose. | Characterize the metabolic profile of your cell line. Consider using cell lines known to be highly glycolytic. | |
| High variability in experimental replicates. | Inconsistent cell seeding density: Variations in cell number can lead to differences in nutrient consumption and drug response. | Ensure precise and consistent cell seeding across all wells and experiments. |
| Fluctuations in incubator conditions: Changes in CO2, temperature, or humidity can affect cell metabolism and growth.[6] | Regularly monitor and calibrate incubator settings. Avoid frequent opening of the incubator door.[6] | |
| Unexpected cytotoxicity observed. | Prolonged exposure to extreme nutrient deprivation: Complete and extended absence of glucose and other key nutrients can induce cell death irrespective of drug treatment. | Optimize the duration of nutrient depletion. A time-course experiment is recommended to identify the optimal window for observing enhanced this compound potency without inducing non-specific cell death. |
| Off-target effects at very high concentrations: While selective, extremely high concentrations of any compound can lead to off-target toxicity. | Perform a dose-response curve to determine the optimal concentration range for this compound in your specific cell line and conditions. | |
| Difficulty in measuring metabolic changes (e.g., lactate, pyruvate). | Insufficient cell numbers: The amount of metabolic products may be below the detection limit of the assay if cell numbers are too low. | Increase the number of cells seeded for metabolic assays. |
| Incorrect timing of sample collection: Metabolic changes can be dynamic. | Collect samples at multiple time points (e.g., 6, 24 hours) to capture the peak effect of this compound on metabolite levels.[1] |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound for PDK Isoforms
| PDK Isoform | IC50 (nM) |
| PDK1 | 35[2][5] |
| PDK2 | 84[2][5] |
| PDK3 | 40[2][5] |
| PDK4 | 91[2][5] |
Table 2: Effect of this compound on L-Lactate Production in PC-3 Cells under Different Media Conditions
| Culture Condition | This compound Concentration (µM) | % Reduction in L-Lactate (vs. DMSO) |
| D-glucose/L-glutamine depleted | 10 | Significant decrease[1][5] |
| D-glucose/L-glutamine depleted | 20 | Significant decrease[1][5] |
| Standard Media | 9 | 21%[2] |
| Standard Media | 27 | 42%[2] |
Experimental Protocols
Protocol 1: Cell Viability Assay in Glucose-Depleted Media
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in standard culture medium.
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Media Exchange: The following day, aspirate the standard medium and wash the cells once with sterile PBS. Replace the medium with either:
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Standard control medium (e.g., 2 g/L D-glucose, 10% FCS).
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Low glucose medium (e.g., 0.1 g/L D-glucose, 10% FCS).
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Low serum medium (e.g., 2 g/L D-glucose, 0.5% FCS).
-
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Compound Addition: Add this compound at a range of concentrations to the respective media conditions. Include a DMSO vehicle control.
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Incubation: Incubate the plates for 120 hours in a humidified incubator at 37°C and 5% CO2.
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Cell Mass Determination: Assess cell viability using a suitable assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content.
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Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control for each condition and determine the IC50 values.
Protocol 2: Measurement of Extracellular L-Lactate
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Cell Seeding and Treatment: Seed cells in 6-well plates. The next day, switch to the desired media conditions (e.g., standard vs. D-glucose/L-glutamine depleted) and treat with this compound or DMSO control.
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Incubation: Incubate for 24 hours.
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Media Collection: At the end of the incubation period, carefully collect the culture medium from each well.
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Lactate Measurement: Centrifuge the collected media to remove any cellular debris. Analyze the supernatant for L-lactate concentration using a commercially available lactate assay kit according to the manufacturer's instructions.
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Cell Lysate for Normalization (Optional but Recommended): After collecting the media, wash the remaining cells with PBS and lyse them. Determine the total protein concentration of the lysate using a BCA assay.
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Data Analysis: Normalize the L-lactate concentration to the total protein content of the corresponding well to account for differences in cell number.
Visualizations
Caption: Signaling pathway of this compound in the context of cellular metabolism.
Caption: Experimental workflow for assessing this compound potency.
Caption: Troubleshooting logic for enhancing this compound potency.
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
The effect of serum concentration on VER-246608 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VER-246608. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and ATP-competitive pan-isoform inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2] PDKs are mitochondrial enzymes that phosphorylate and inactivate the E1α subunit of the pyruvate dehydrogenase complex (PDC). By inhibiting all four PDK isoforms, this compound prevents the phosphorylation of PDC, thereby maintaining its active state. This promotes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle and shifting cellular metabolism from anaerobic glycolysis towards aerobic respiration.[1][2]
Q2: Why am I observing weak anti-proliferative activity of this compound in my cancer cell line?
The anti-proliferative effect of this compound is highly dependent on the cell culture conditions. In standard cell culture media, which is typically rich in D-glucose and serum, cancer cells can exhibit a weak response to this compound.[1][2] The potency of this compound is significantly enhanced under conditions of nutrient stress, such as reduced serum concentrations or D-glucose depletion.[1][2][3] This is because high levels of glucose and growth factors from serum can lead to elevated intracellular pyruvate, which may counteract the effects of PDK inhibition.
Q3: How does serum concentration specifically affect the activity of this compound?
Reduced serum levels in cell culture media lead to an increased efficacy of this compound.[1][3] This enhanced potency is attributed to a reduction in serum-derived growth factors that influence nutrient uptake and metabolism.[1] Under low serum conditions, cancer cells become more reliant on metabolic pathways regulated by PDK, making them more susceptible to its inhibition by this compound. This effect is correlated with a significant reduction in intracellular pyruvate levels.[1][3]
Q4: What are the reported IC50 values for this compound against the PDK isoforms?
This compound is a pan-isoform inhibitor with similar potency against all four PDK isoforms. The reported IC50 values are in the nanomolar range.
| PDK Isoform | IC50 (nM) |
| PDK1 | 35 |
| PDK2 | 84 |
| PDK3 | 40 |
| PDK4 | 91 |
| Data sourced from MedchemExpress and BPS Bioscience.[4][5] |
Troubleshooting Guides
Issue 1: Inconsistent or weak inhibition of cell proliferation.
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Question: I am not observing the expected level of cytotoxicity with this compound in my cell line. What could be the reason?
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Answer: As mentioned in the FAQs, the most common reason for weak activity is the use of standard cell culture media with high serum and glucose concentrations.
-
Troubleshooting Steps:
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Reduce Serum Concentration: Titrate down the serum concentration in your culture medium. We recommend testing a range of concentrations (e.g., 10%, 5%, 1%, 0.5%). A significant increase in potency is often observed at serum concentrations of 0.5% or lower.[3]
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Deplete D-glucose: If reducing serum is not sufficient, consider also lowering the D-glucose concentration in the media.
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Confirm Target Engagement: If modifying culture conditions does not enhance activity, verify that this compound is engaging its target in your specific cell line. This can be done by measuring the phosphorylation status of the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC) at Serine 293, a direct downstream target of PDK. A successful inhibition by this compound should lead to a decrease in p-PDHA1 (Ser293) levels.
-
-
Issue 2: Difficulty in measuring the downstream effects of this compound.
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Question: I am trying to measure changes in metabolism after treating cells with this compound, but the results are not clear. What should I consider?
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Answer: The metabolic effects of this compound, such as changes in lactate production and oxygen consumption, are also context-dependent and are more pronounced under nutrient-depleted conditions.[1][6]
-
Troubleshooting Steps:
-
Optimize Culture Conditions: Perform metabolic assays under the same low-serum or low-glucose conditions that enhance the anti-proliferative effects of this compound.
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Time Course Experiment: The metabolic reprogramming induced by this compound may take time. Perform a time-course experiment to determine the optimal treatment duration for observing significant metabolic changes in your cell line.
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Sensitive Assay Methods: Utilize sensitive and validated assay kits for measuring metabolites like lactate and for assessing oxygen consumption rates.
-
-
Experimental Protocols
1. Cell Proliferation Assay (Sulforhodamine B - SRB)
This protocol is adapted for assessing the effect of this compound under varying serum concentrations.
-
Materials:
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96-well cell culture plates
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Complete cell culture medium (with 10% FBS)
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Low-serum cell culture medium (e.g., with 1%, 0.5%, or 0.1% FBS)
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This compound stock solution (in DMSO)
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Trichloroacetic acid (TCA), cold
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Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
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1% acetic acid
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10 mM Tris base solution, pH 10.5
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density in complete medium and allow them to adhere overnight.
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The next day, replace the medium with low-serum medium and incubate for 24 hours to acclimatize the cells.
-
Prepare serial dilutions of this compound in the corresponding low-serum medium.
-
Add the this compound dilutions to the wells. Include a DMSO vehicle control.
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Incubate the plates for the desired treatment period (e.g., 72-120 hours).
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Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
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Wash the plates five times with water and allow them to air dry completely.
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Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.
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Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
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Solubilize the bound SRB dye by adding 200 µL of 10 mM Tris base solution to each well.
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Read the absorbance at 510 nm on a microplate reader.
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Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
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2. Western Blot for p-PDHA1 (Ser293)
This protocol is to confirm the on-target activity of this compound.
-
Materials:
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6-well cell culture plates
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Low-serum cell culture medium
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This compound stock solution (in DMSO)
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Transfer buffer
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies: anti-p-PDHA1 (Ser293) and anti-PDHA1 or a loading control (e.g., β-actin)
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HRP-conjugated secondary antibody
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ECL substrate
-
-
Procedure:
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Seed cells in 6-well plates and grow to 70-80% confluency.
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Treat the cells with varying concentrations of this compound in low-serum medium for a predetermined time (e.g., 2-24 hours).
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Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
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Denature equal amounts of protein by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against p-PDHA1 (Ser293) overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and visualize the bands using an ECL substrate and an imaging system.
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Strip the membrane and re-probe for total PDHA1 or a loading control to confirm equal protein loading.
-
Data Presentation
Table 1: Illustrative Example of this compound GI50 Values in Cancer Cells under Different Serum Concentrations.
The following table provides an example of the expected shift in GI50 values for this compound based on published findings. Actual values will be cell line dependent.
| Cell Line | GI50 in 10% Serum (µM) | GI50 in 0.5% Serum (µM) |
| PC-3 | > 20 | ~ 5 |
| SW-1088 | > 20 | ~ 8 |
| UM-22B | > 20 | ~ 10 |
These are representative values illustrating the enhanced potency in low serum as described in the literature.[1][3]
Visualizations
References
- 1. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
Why is VER-246608 more effective in nutrient-depleted conditions?
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving VER-246608, particularly concerning its enhanced efficacy in nutrient-depleted conditions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound's anti-proliferative effect more pronounced in nutrient-depleted cancer cells?
This compound is a potent, ATP-competitive pan-isoform inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2] PDK plays a crucial role in cellular metabolism by phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC). This inactivation shifts glucose metabolism away from oxidative phosphorylation towards glycolysis, a phenomenon known as the Warburg effect, which is characteristic of many cancer cells.
Under standard cell culture conditions with abundant glucose and other nutrients, cancer cells can compensate for the metabolic reprogramming induced by this compound. However, in nutrient-depleted environments, such as those with low glucose, low glutamine, or reduced serum, cancer cells become significantly more reliant on specific metabolic pathways for survival and proliferation.
This compound's inhibition of PDK activates the PDC, forcing the cell to rely more on the TCA cycle and oxidative phosphorylation for energy production.[1][3] In nutrient-scarce conditions, the cell lacks the necessary substrates to sustain this metabolic shift, leading to a substantial reduction in intracellular pyruvate levels and subsequent cytostatic effects (cell growth inhibition).[1][4] Essentially, this compound exploits the metabolic vulnerability of cancer cells that becomes apparent under nutrient stress.
Q2: What is the primary mechanism of action of this compound?
This compound acts as an ATP-competitive inhibitor of all four isoforms of pyruvate dehydrogenase kinase (PDK1, PDK2, PDK3, and PDK4).[2] By binding to the ATP-binding pocket of PDK, it prevents the phosphorylation of the E1α subunit of the pyruvate dehydrogenase complex (PDC).[1][4] This inhibition leads to the sustained activation of PDC, which in turn enhances the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle. This metabolic reprogramming shifts the cell from a glycolytic to an oxidative phenotype.[1]
Q3: My cells show only a weak response to this compound treatment. What could be the issue?
A weak response to this compound is often observed under standard, nutrient-rich culture conditions.[1][3] Cancer cells in such environments have sufficient glucose and other nutrients to compensate for the metabolic shift induced by the inhibitor. To enhance the cellular potency of this compound, consider the following troubleshooting steps:
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Nutrient Depletion: Culture your cells in media with reduced levels of D-glucose, L-glutamine, or serum.[1][3] The enhanced cytostatic effect is more pronounced under these "austere" conditions.[5]
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Complete Biomarker Inhibition: Ensure that the concentration of this compound is sufficient to achieve almost complete dephosphorylation of the PDC E1α subunit.[1][3] The anti-glycolytic effects are most significant when PDC is maximally activated.
-
Combination Therapy: this compound has been shown to potentiate the activity of other anticancer agents, such as doxorubicin.[1] Consider combination treatments to enhance therapeutic efficacy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Minimal impact on cell proliferation. | Standard, nutrient-rich culture media. | Culture cells in nutrient-depleted media (e.g., low glucose, low glutamine, or low serum) to increase sensitivity.[1][5] |
| Inconsistent results between experiments. | Variability in cell seeding density or duration of treatment. | Standardize cell seeding density and ensure a sufficient treatment duration (e.g., 120 hours) to observe the cytostatic effects.[4] |
| Unexpected off-target effects. | Although this compound is selective, high concentrations may lead to off-target binding. | Perform a dose-response curve to determine the optimal concentration that inhibits PDK without significant off-target effects.[1] |
| Difficulty in observing changes in glycolytic activity. | Insufficient inhibition of PDC phosphorylation. | Increase the concentration of this compound to achieve near-complete suppression of p(Ser293)E1α levels.[1][5] |
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound.
Table 1: Inhibitory Concentration (IC50) of this compound against PDK Isoforms
| PDK Isoform | IC50 (nM) |
| PDK1 | 35 |
| PDK2 | 84 |
| PDK3 | 40 |
| PDK4 | 91 |
Data from MedchemExpress, referencing Moore JD, et al.[2]
Table 2: Effect of this compound on Cell Growth in PC-3 Cells under Different Nutrient Conditions
| Culture Condition | This compound Concentration (µM) | % Decrease in Cell Mass vs. DMSO |
| Normal Media | 20 | ~20% |
| Very Low Glucose (VLG) | 20 | ~40% |
| Low L-glutamine (LGn) | 20 | ~50% |
| Low Serum (LS) | 20 | ~70% |
Adapted from Moore JD, et al.[1][4]
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Sulforhodamine B Assay)
This protocol is used to assess the cytostatic effects of this compound on cancer cells.
-
Cell Seeding: Seed cells (e.g., PC-3) into 96-well plates at a density of 2 x 10³ cells per well.
-
Cell Culture: The following day, replace the media with the desired experimental media (e.g., normal, low glucose, low glutamine, or low serum).
-
Treatment: Add the indicated concentrations of this compound to the wells. Include a DMSO control.
-
Incubation: Incubate the plates for 120 hours.
-
Cell Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and allow them to air dry. Stain the cells with 0.4% (w/v) Sulforhodamine B (SRB) solution for 10 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid.
-
Solubilization: Air dry the plates and solubilize the bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at 510 nm using a plate reader.
-
Analysis: Express the results as a percentage decrease in cell mass versus the DMSO control.[4]
Protocol 2: Measurement of L-Lactate Levels
This protocol measures the effect of this compound on glycolytic activity by quantifying L-lactate production.
-
Cell Treatment: Treat cells with varying concentrations of this compound for 24 hours under the desired culture conditions.
-
Media Collection: At the end of the incubation period, collect the cell culture media.
-
Lactate Assay: Use a commercially available L-lactate assay kit to determine the concentration of L-lactate in the collected media, following the manufacturer's instructions.
-
Cell Lysate Preparation: Aspirate the remaining media and freeze the cells at -80°C for subsequent protein analysis.
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Biomarker Analysis: Determine the levels of phosphorylated PDC E1α (p(Ser293)E1α) in the cell lysates using an MSD ELISA to correlate with lactate production.[1][4]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
Improving VER-246608 stability and solubility in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of VER-246608. Below you will find frequently asked questions and troubleshooting guides to address common challenges related to the stability and solubility of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, ATP-competitive, pan-isoform inhibitor of pyruvate dehydrogenase kinase (PDK).[1] It targets all four isoforms of PDK (PDK1, PDK2, PDK3, and PDK4).[1][2] By inhibiting PDK, this compound prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). This leads to increased PDC activity, enhanced oxygen consumption, and a reduction in glycolytic activity, thereby disrupting the Warburg effect in cancer cells.[3][4][5] Its cellular effects, such as inducing cytostasis, are often more pronounced under nutrient-depleted conditions, similar to a tumor microenvironment.[3][4][5]
Q2: What are the recommended solvents for dissolving this compound?
A2: The most commonly recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2][6] Due to the hygroscopic nature of DMSO, which can negatively impact solubility, it is crucial to use a fresh, unopened bottle or a properly stored anhydrous grade. Some suppliers also provide solubility data for dimethylformamide (DMF).[7]
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is critical to maintain the stability of this compound. For long-term storage, the solid powder should be kept at -20°C, where it can be stable for at least four years.[7] Stock solutions in DMSO should be aliquoted to minimize freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for up to one year.[1] Always avoid repeated freeze-thaw cycles of your stock solutions.[8]
Q4: Is this compound selective for PDK?
A4: Yes, this compound is highly selective for PDK isoforms. It has been tested against a panel of 97 other kinases and showed minimal to no activity. For instance, its IC50 for Heat Shock Protein 90 (Hsp90) is greater than 100 µM, which is significantly higher than its nanomolar potency against PDK isoforms.[7]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound Powder
If you are experiencing issues with getting this compound into solution, consider the following troubleshooting steps:
-
Verify Solvent Quality: Ensure you are using a high-purity, anhydrous grade of DMSO from a recently opened container.[1] Old or improperly stored DMSO can absorb moisture, which will significantly reduce the solubility of this compound.
-
Apply Sonication: Gentle sonication can aid in the dissolution process.[2][6] Be cautious not to overheat the solution during this process.
-
Gentle Warming: If sonication is not sufficient, gentle warming of the solution (e.g., in a 37°C water bath) may help. However, prolonged exposure to heat should be avoided.
-
Check Concentration: Re-verify that you are not attempting to prepare a stock solution at a concentration higher than its maximum solubility.
Issue 2: Precipitation of this compound in Cell Culture Media
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low, typically below 0.5%, to avoid solvent-induced toxicity and compound precipitation.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in your culture media.
-
Pre-warming Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help maintain solubility.
-
Presence of Serum: The presence of serum proteins in the culture media can sometimes help to stabilize small molecules. Note that the efficacy of this compound can be context-dependent and may be enhanced in serum-depleted conditions.[3][4]
Issue 3: Inconsistent Experimental Results or Loss of Compound Activity
If you observe variability in your results or a decrease in the expected activity of this compound, consider these factors:
-
Stock Solution Stability: Avoid using stock solutions that have been subjected to multiple freeze-thaw cycles.[8] It is best practice to prepare small-volume aliquots of your stock solution for single use.
-
Storage Conditions: Confirm that both the solid compound and stock solutions have been stored at the recommended temperatures.
-
Cell Culture Conditions: The anti-proliferative effects of this compound are significantly more potent in nutrient-depleted (e.g., low glucose) or serum-depleted conditions.[3][4][5] Standard, nutrient-rich culture conditions may result in weaker activity.[3][4]
-
Light Exposure: While not explicitly stated in the provided datasheets, it is generally good practice to protect stock solutions of complex organic molecules from prolonged exposure to light.
Data and Protocols
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 50 - 100 mg/mL | 90.42 - 180.84 mM | Sonication recommended; use of fresh, anhydrous DMSO is critical.[1][2][6] |
| DMF | 2 mg/mL | 3.62 mM | |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 0.90 mM | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | 3.62 mM | For in vivo formulations; sonication is recommended.[2] |
PDK Inhibition Profile
The table below shows the half-maximal inhibitory concentration (IC₅₀) of this compound for each of the four PDK isoforms.
| PDK Isoform | IC₅₀ (nM) |
| PDK1 | 35 nM[1][2][6] |
| PDK2 | 84 nM[1][2][6] |
| PDK3 | 40 nM[1][2][6] |
| PDK4 | 91 nM[1][2][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: Based on the molecular weight of this compound (552.96 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL, you will need 5.53 mg.
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder in a suitable microcentrifuge tube.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.[1][6]
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots. Store these aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]
Protocol 2: Cell-Based Assay under Nutrient-Depleted Conditions
-
Cell Seeding: Plate your cancer cells (e.g., PC-3) at the desired density in their standard growth medium and allow them to attach overnight.
-
Media Change: The next day, aspirate the standard growth medium and replace it with a nutrient-depleted medium (e.g., glucose-free or serum-free RPMI-1640), depending on your experimental design.
-
Compound Treatment: Prepare serial dilutions of your this compound stock solution in the nutrient-depleted medium. Add the diluted compound to the appropriate wells. Remember to include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 to 120 hours).[3][5]
-
Endpoint Analysis: Perform your desired endpoint assay, such as measuring cell viability (e.g., with an SRB assay), lactate production, or cell cycle progression.[3][5][7]
Visual Guides
This compound Mechanism of Action
Caption: Mechanism of this compound action on the Pyruvate Dehydrogenase Complex.
Experimental Workflow for Improving Solubility
Caption: Step-by-step workflow for dissolving this compound.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDK | Dehydrogenase | TargetMol [targetmol.com]
- 3. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taiclone.com [taiclone.com]
- 7. caymanchem.com [caymanchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
VER-246608 Technical Support Center: Addressing Off-Target Effects in Cellular Assays
Welcome to the technical support center for VER-246608. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays, with a specific focus on understanding and addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive, pan-isoform inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3] By inhibiting all four isoforms of PDK, this compound prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). This leads to increased PDC activity, promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.[1][3][4]
Q2: I'm observing weak or no anti-proliferative effects in my cancer cell line. Is the compound inactive or am I seeing an off-target effect?
A2: This is a common observation and is likely due to the context-dependent on-target effects of this compound, rather than inactivity or off-target effects. This compound is weakly anti-proliferative in standard cell culture media, which is typically rich in D-glucose, L-glutamine, and serum.[1][3][4] The potent cytostatic effects of this compound are most prominent under nutrient-depleted conditions (e.g., low glucose, low glutamine, or low serum), which mimic the tumor microenvironment.[1][3][4] We recommend titrating nutrient levels in your media to unmask the compound's activity.
Q3: How selective is this compound?
A3: this compound has a favorable selectivity profile. In a kinase screen against a panel of 96 kinases, significant or partial binding was observed for only 8% of the kinases tested at a concentration that achieves complete inhibition of PDK.[2][3] Specifically, strong inhibition (≤10% of control binding) was seen for only one kinase, and partial inhibition (10-35% of control binding) was observed for seven other kinases.[2]
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, studies have shown that this compound can potentiate the activity of chemotherapeutic agents like doxorubicin.[1][3][4] Its ability to modulate cellular metabolism may create vulnerabilities that can be exploited by other therapies.
Data Presentation
Table 1: Biochemical Potency of this compound against PDK Isoforms
| PDK Isoform | IC50 (nM) | Assay Type |
| PDK1 | 35 | DELFIA-based enzyme functional assay |
| PDK2 | 84 | DELFIA-based enzyme functional assay |
| PDK3 | 40 | DELFIA-based enzyme functional assay |
| PDK4 | 91 | DELFIA-based enzyme functional assay |
| Data sourced from MedchemExpress and Moore JD, et al. (2014).[2][5] |
Table 2: Cellular Activity of this compound
| Cellular Endpoint | Cell Line | IC50 | Culture Conditions |
| p(Ser293)E1α Inhibition | PC-3 | 266 nM | 0% FCS |
| Data sourced from Moore JD, et al. (2014).[1] |
Troubleshooting Guide
Issue: Unexpected Cellular Phenotype Observed
Researchers may encounter cellular effects that are not immediately attributable to PDK inhibition. This guide provides a workflow to dissect whether these effects are on-target, context-dependent phenomena or potential off-target effects.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Experimental Protocols
Protocol 1: Measuring Cell Mass using Sulforhodamine B (SRB) Assay
This protocol is adapted from the methods used to assess the context-dependent cytostatic effects of this compound.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response curve of this compound for 120 hours. Include a DMSO-only control. To test for context-dependency, perform treatments in various media formulations (e.g., standard media, low serum [0.5% FCS], low glucose [0.1 g/L]).
-
Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates four to five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein mass.
Protocol 2: Measuring Phosphorylation of PDC-E1α (Ser293) by MSD ELISA
This protocol provides a framework for a sandwich immunoassay to quantify the phosphorylation of the direct target of PDK.
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 90 minutes). Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Plate Coating: Coat a high-bind MSD plate with a capture antibody specific for total PDC-E1α.
-
Blocking: Block the plate with a suitable blocking buffer (e.g., MSD Blocker A).
-
Sample Incubation: Add cell lysates to the wells and incubate to allow the capture antibody to bind to the PDC-E1α protein.
-
Detection: Add a SULFO-TAG labeled detection antibody specific for the phosphorylated Serine 293 residue of PDC-E1α.
-
Reading: Wash the plate, add MSD Read Buffer T, and immediately read the plate on an MSD SECTOR instrument. The electrochemiluminescent signal is proportional to the amount of phosphorylated PDC-E1α.
Protocol 3: Measurement of Extracellular Lactate and Intracellular Pyruvate
This protocol outlines the steps to measure key metabolites affected by this compound.
For Extracellular L-Lactate:
-
Sample Collection: Treat cells with this compound for 24 hours under desired culture conditions. Collect the cell culture medium.
-
Assay: Use a commercially available colorimetric or fluorometric L-lactate assay kit. These assays typically use lactate oxidase and a probe to generate a detectable signal proportional to the lactate concentration. Follow the manufacturer's instructions.
For Intracellular Pyruvate:
-
Cell Harvesting: After treatment, wash cells with cold PBS and scrape them into a suitable assay buffer provided by a commercial kit.
-
Homogenization: Homogenize or sonicate the cells on ice.
-
Deproteinization (Optional but Recommended): To remove enzymes like lactate dehydrogenase that can interfere with the assay, deproteinize the sample using a 10 kDa molecular weight cutoff spin filter.[6]
-
Assay: Use a commercially available pyruvate assay kit. These kits utilize a coupled enzyme reaction that results in a colorimetric or fluorometric signal proportional to the pyruvate concentration.[6] Follow the manufacturer's instructions.
Visualizations
PDK Signaling Pathway
Caption: On-target pathway of this compound action.
Experimental Workflow to Deconvolve Off-Target Effects
Caption: Workflow to distinguish on-target vs. off-target effects.
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells | Semantic Scholar [semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. reactionbiology.com [reactionbiology.com]
Technical Support Center: VER-246608 Time-Course Experiment Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VER-246608 in time-course experiments. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive, pan-isoform inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2] PDKs are a family of four mitochondrial serine kinases (PDK1-4) that phosphorylate and inactivate the E1α subunit of the pyruvate dehydrogenase complex (PDC). By inhibiting all four PDK isoforms, this compound prevents the phosphorylation of PDC, leading to its sustained activation. This shifts cellular metabolism from glycolysis towards mitochondrial respiration, a reversal of the Warburg effect often observed in cancer cells.[1][3][4]
Q2: What is the direct cellular biomarker to confirm this compound activity?
A2: The most direct and reliable cellular biomarker for this compound activity is the phosphorylation status of the E1α subunit of the pyruvate dehydrogenase complex (PDC) at Serine 293 (p-PDC E1α Ser293).[1] Since all four PDK isoforms phosphorylate this site, a decrease in p-PDC E1α (Ser293) levels directly indicates target engagement by this compound. In PC-3 cells, this compound was shown to suppress this phosphorylation with an IC50 of 266 nM.[1][2]
Q3: Why am I not observing a strong anti-proliferative effect with this compound in my standard cell culture conditions?
A3: this compound often exhibits weak anti-proliferative effects in cancer cells cultured in standard media.[1][3][5] The efficacy of this compound is highly dependent on the nutrient context. Its cytostatic (growth-inhibiting) effects are significantly enhanced under conditions of nutrient stress, such as low glucose, low glutamine, or low serum.[1][4][6] Standard culture media with high glucose levels can mask the metabolic impact of PDK inhibition.
Q4: What is the recommended concentration range and treatment duration for this compound in a time-course experiment?
A4: The optimal concentration and duration will vary depending on the cell line and experimental goals. However, based on published studies, concentrations ranging from 5 µM to 20 µM are commonly used to observe significant metabolic effects and target modulation.[1][4] For time-course experiments, initial pilot studies are recommended. A starting point could be to assess biomarker modulation (p-PDC E1α) at early time points (e.g., 1, 2, 6, 12 hours) and metabolic or phenotypic changes at later time points (e.g., 24, 48, 72 hours).[1][4]
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: Yes, studies have shown that this compound can potentiate the activity of other anti-cancer agents, such as doxorubicin.[1][3] This suggests that inhibiting PDK-mediated metabolic reprogramming can enhance the efficacy of therapies that impact mitochondrial function or induce cellular stress.
Troubleshooting Guide
This guide addresses specific issues that may arise during time-course experiments with this compound.
Problem 1: No significant change in lactate production or oxygen consumption after this compound treatment.
| Possible Cause | Troubleshooting Step |
| High Glucose Media | Switch to a culture medium with lower glucose concentrations (e.g., 1 g/L or less). The metabolic effects of this compound are more pronounced in nutrient-depleted conditions.[1][4] |
| Insufficient Inhibition | Increase the concentration of this compound. Almost complete suppression of p-PDC E1α levels may be necessary to observe significant metabolic shifts.[1] |
| Short Treatment Duration | Extend the treatment duration. While biomarker modulation can be rapid, downstream metabolic changes may take longer to manifest.[1] |
| Cell Line Resistance | The specific metabolic wiring of your cell line may make it less sensitive to PDK inhibition. Consider using a positive control cell line known to be responsive, such as PC-3 cells.[1] |
Problem 2: High variability in experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell State | Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment. |
| Drug Instability | Prepare fresh stock solutions of this compound in DMSO and dilute to the final concentration in media immediately before use. Store stock solutions at -20°C or -80°C. |
| Nutrient Fluctuation | If using nutrient-depleted media, be mindful that nutrient levels will change over the course of the experiment as cells consume them. This can be a source of variability in longer time-course studies. |
Data Presentation
Table 1: In Vitro Potency of this compound Against PDK Isoforms
| PDK Isoform | IC50 (nM) |
| PDK1 | 35[2][7] |
| PDK2 | 84[2][7] |
| PDK3 | 40[2][7] |
| PDK4 | 91[2][7] |
Table 2: Effect of this compound on Lactate Production in PC-3 Cells under Different Culture Conditions (24h treatment)
| Culture Condition | This compound Concentration (µM) | % Reduction in Lactate vs. DMSO |
| Normal Media | 10 | No significant change[1] |
| Normal Media | 20 | No significant change[1] |
| Low Glucose/Glutamine | 10 | Significant reduction[1] |
| Low Glucose/Glutamine | 20 | Further significant reduction[1] |
Experimental Protocols
Protocol 1: Western Blotting for p-PDC E1α (Ser293)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or DMSO vehicle for the specified time points.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-PDC E1α (Ser293) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total PDC E1α or a loading control like β-actin or GAPDH.
Protocol 2: Lactate Production Assay
-
Cell Culture and Treatment: Seed cells in a 24-well plate. After adherence, replace the medium with fresh medium (either standard or nutrient-modified) containing this compound or DMSO.
-
Sample Collection: At the end of the desired time points, collect a sample of the culture medium.
-
Lactate Measurement: Measure the lactate concentration in the collected medium using a commercially available lactate assay kit according to the manufacturer's instructions.
-
Normalization: After collecting the medium, lyse the cells in the wells and determine the total protein content to normalize the lactate production values to the cell number.
Mandatory Visualizations
Caption: this compound inhibits PDK, promoting active PDC and mitochondrial metabolism.
Caption: Workflow for a time-course experiment with this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Understanding and Troubleshooting Context-Dependent Cytostasis with VER-246608
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting the context-dependent cytostatic effects of VER-246608, a potent pan-isoform inhibitor of Pyruvate Dehydrogenase Kinase (PDK). Here you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental hurdles, and meticulously outlined protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, and ATP-competitive pan-isoform inhibitor of Pyruvate Dehydrogenase Kinase (PDK).[1][2][3][4] PDK is a key enzyme that negatively regulates the Pyruvate Dehydrogenase Complex (PDC) by phosphorylation. By inhibiting all four PDK isoforms, this compound prevents the phosphorylation of the E1α subunit of PDC, leading to the activation of PDC.[1][5] This, in turn, promotes the conversion of pyruvate into acetyl-CoA, shunting glucose metabolism from glycolysis towards mitochondrial oxidative phosphorylation. This disruption of the Warburg effect, a hallmark of cancer metabolism, is central to its anti-cancer activity.[1][3][5]
Q2: What does "context-dependent cytostasis" mean in relation to this compound?
The term "context-dependent cytostasis" refers to the observation that this compound's ability to inhibit cell proliferation (cytostasis) is highly dependent on the cellular microenvironment, specifically the availability of nutrients.[1][2][6] In standard cell culture media rich in D-glucose, L-glutamine, and serum, this compound exhibits weak anti-proliferative effects.[1][2][5] However, its potency is significantly enhanced under nutrient-depleted conditions, such as low glucose, low glutamine, or low serum levels, which more closely mimic the tumor microenvironment.[1][2][7]
Q3: Why is the cytostatic effect of this compound dependent on nutrient availability?
The nutrient-dependent efficacy of this compound is linked to intracellular pyruvate levels and the cell's ability to compensate for metabolic stress.[1][3] Under nutrient-rich conditions, cancer cells can compensate for the increased pyruvate oxidation induced by this compound, for instance, through the deamination of L-alanine to pyruvate.[1][2] In nutrient-deprived environments, this compensatory mechanism is attenuated. The resulting significant reduction in intracellular pyruvate levels leads to an attenuated glycolytic rate and ultimately, cell cycle arrest, primarily in the G1 phase.[1][5]
Q4: Does this compound induce apoptosis?
Current evidence suggests that this compound primarily induces cytostasis (cell cycle arrest) rather than apoptosis (programmed cell death).[1] Cell cycle analysis of cancer cells treated with this compound shows an increased fraction of cells in the G1 phase, with no significant increase in the sub-G1 population, which is indicative of apoptosis.[1]
Q5: Can this compound be used in combination with other anti-cancer agents?
Yes, this compound has been shown to potentiate the activity of other chemotherapeutic agents, such as doxorubicin.[1][2] This suggests that targeting cancer metabolism with this compound could be a valuable strategy in combination therapies to enhance the efficacy of existing treatments.[7]
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Assay | IC₅₀ (nM) | Notes |
| PDK Isoforms (DELFIA-based functional assay) | ||
| PDK-1 | 35 | ATP-competitive inhibition.[4] |
| PDK-2 | 84 | |
| PDK-3 | 40 | |
| PDK-4 | 91 | |
| Cellular Biomarker Modulation | ||
| p(Ser293)E1α suppression (PC-3 cells) | 266 | Measures target engagement in cells.[4] |
| Cellular Proliferation (PC-3 cells, Sulforhodamine B assay) | ||
| Standard Culture Media | > 20,000 | Weakly anti-proliferative.[1] |
| Low Serum (0.5% FCS) | ~ 5,000 | Enhanced potency in nutrient-depleted conditions.[1] |
| Low D-Glucose (0.1 g/L) | ~ 8,000 | Enhanced potency in nutrient-depleted conditions.[1] |
Experimental Protocols
Protocol 1: Determination of Cell Proliferation using Sulforhodamine B (SRB) Assay
This protocol is adapted for assessing the context-dependent cytostatic effects of this compound.
Materials:
-
96-well microtiter plates
-
Cell line of interest (e.g., PC-3)
-
Standard and nutrient-depleted culture media (e.g., varying concentrations of D-glucose, L-glutamine, and fetal calf serum)
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 2 x 10³ cells/well) and allow them to adhere overnight under standard culture conditions.
-
Compound Treatment: The next day, replace the medium with fresh standard or nutrient-depleted media containing serial dilutions of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plates for the desired duration (e.g., 120 hours).
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour.[3]
-
Washing: Wash the plates four times by submerging them in slow-running tap water. Remove excess water by gently tapping the plate on a paper towel.[3] Air-dry the plates at room temperature.
-
SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[2]
-
Removal of Unbound Dye: Wash the plates at least three times with 1% acetic acid to remove unbound dye.[2]
-
Drying: Allow the plates to air-dry completely.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[2][8]
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader.[3][8]
Protocol 2: Intracellular Pyruvate Quantification
This protocol provides a method for measuring changes in intracellular pyruvate levels following treatment with this compound.
Materials:
-
Cell line of interest cultured in appropriate conditions
-
This compound
-
Phosphate-buffered saline (PBS)
-
0.6N HCl
-
Neutralization Buffer
-
Commercially available pyruvate assay kit (e.g., Pyruvate-Glo™ Assay)
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or DMSO control for the specified time (e.g., 6 and 24 hours) under standard and nutrient-depleted conditions.
-
Cell Lysis:
-
For adherent cells, remove the medium and wash the cells 3-5 times with PBS containing glucose.
-
Add 0.6N HCl (1/6 of the sample volume) to lyse the cells.
-
-
Neutralization: Add Neutralization Buffer (1/6 of the sample volume) to the cell lysate.
-
Pyruvate Quantification:
-
Transfer the lysate to a 96-well plate.
-
Follow the manufacturer's instructions for the specific pyruvate assay kit. This typically involves adding a reaction mix containing pyruvate oxidase and a detection reagent.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the pyruvate concentration.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for at least 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualization
Caption: Mechanism of context-dependent cytostasis by this compound.
Caption: Workflow for assessing cytostasis using the SRB assay.
Troubleshooting Guides
Guide 1: Troubleshooting the Sulforhodamine B (SRB) Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in control wells | - Cell seeding density is too high.- Incomplete removal of unbound SRB dye. | - Optimize cell seeding density to avoid over-confluency.- Ensure thorough washing with 1% acetic acid (at least 3-4 times). |
| Low signal or poor sensitivity | - Cell seeding density is too low.- Insufficient incubation time with this compound.- Incomplete solubilization of the SRB dye. | - Increase the initial cell seeding number.- Extend the treatment incubation period if appropriate for the experimental design.- Ensure the Tris base solution is at the correct pH (10.5) and allow for adequate shaking (at least 10 minutes) to fully solubilize the dye. |
| High well-to-well variability | - Uneven cell seeding.- "Edge effect" in the 96-well plate.- Inconsistent washing or pipetting. | - Ensure a homogenous cell suspension before and during seeding.- Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.- Use a multichannel pipette for consistency in reagent addition and removal. |
| Cells detaching during the assay | - Over-confluency leading to cell detachment.- Harsh washing steps. | - Use a lower cell seeding density.- Be gentle during the washing steps; avoid a strong stream of water directly onto the cell monolayer. |
Guide 2: Troubleshooting Intracellular Metabolite Assays (Pyruvate/Lactate)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low metabolite signal | - Insufficient number of cells.- Rapid degradation of metabolites during sample preparation. | - Increase the number of cells used for lysate preparation.- Keep samples on ice throughout the procedure and process them quickly. For pyruvate, deproteinization can help stabilize the sample. |
| High background signal | - Contamination of reagents with the metabolite of interest.- Endogenous enzyme activity in the sample interfering with the assay. | - Use fresh, high-quality reagents and metabolite-free water.- For lactate assays, endogenous lactate dehydrogenase (LDH) can be an issue. Deproteinize samples (e.g., using a 10k Da spin filter) to remove enzymes. |
| Inconsistent results between replicates | - Inaccurate cell counting leading to variable starting material.- Incomplete cell lysis.- Pipetting errors. | - Ensure accurate and consistent cell counting for each sample.- Verify the effectiveness of the lysis procedure.- Use calibrated pipettes and be precise during reagent addition. |
Guide 3: Troubleshooting Cell Cycle Analysis by Flow Cytometry
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution of G1, S, and G2/M peaks | - Inappropriate fixation.- Cell clumps or aggregates.- High flow rate during acquisition. | - Use ice-cold 70% ethanol and add it dropwise while gently vortexing to prevent cell clumping.- Filter the stained cell suspension through a nylon mesh before analysis.- Use a low flow rate during acquisition to improve resolution. |
| High coefficient of variation (CV) in the G1 peak | - Inconsistent staining.- Debris in the sample. | - Ensure cells are fully resuspended in the PI staining solution.- Gate out debris based on forward and side scatter properties during analysis. |
| Weak fluorescence signal | - Insufficient PI concentration or incubation time.- Cell loss during washing steps. | - Use the recommended concentration of PI and ensure adequate incubation time in the dark.- Be gentle during centrifugation and washing to minimize cell loss. |
| High background or debris | - Cell lysis during preparation.- RNase A treatment is incomplete. | - Handle cells gently to avoid lysis. Do not vortex excessively.- Ensure the RNase A is active and allow sufficient incubation time to degrade RNA, which PI can also bind. |
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. promega.com [promega.com]
Validation & Comparative
Validating the On-Target Effects of VER-246608 on Pyruvate Dehydrogenase Kinase (PDK) Isoforms
A Comparative Guide for Researchers
This guide provides an objective comparison of VER-246608's performance in targeting Pyruvate Dehydrogenase Kinase (PDK) isoforms, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working on novel cancer metabolism therapies.
Introduction to this compound
This compound is a novel, potent, and ATP-competitive pan-isoform inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3][4][5] PDK is a key enzyme in cellular metabolism, responsible for the phosphorylation and subsequent inhibition of the Pyruvate Dehydrogenase Complex (PDC). By inhibiting PDC, PDK shifts metabolism from mitochondrial respiration towards glycolysis, a phenomenon known as the Warburg effect, which is a hallmark of many cancer cells.[1][2][6] As a pan-isoform inhibitor, this compound targets all four PDK isoforms (PDK1, PDK2, PDK3, and PDK4), aiming to reverse the Warburg effect and restore normal metabolic function.[1][3]
Comparative Analysis of On-Target Effects
The on-target efficacy of this compound has been demonstrated through various biochemical and cellular assays. This section compares its inhibitory activity across the four PDK isoforms and contrasts its mechanism with other known PDK inhibitors.
Biochemical Potency Against PDK Isoforms
This compound exhibits potent inhibitory activity against all four PDK isoforms in the nanomolar range. The following table summarizes the half-maximal inhibitory concentrations (IC50) from a DELFIA-based enzyme functional assay.[1][3]
| Isoform | This compound IC50 (nM) |
| PDK1 | 35[3][5] |
| PDK2 | 84[3][5] |
| PDK3 | 40[3][5] |
| PDK4 | 91[3][5] |
Comparison with Other PDK Inhibitors
This compound's mechanism of action as an ATP-competitive inhibitor distinguishes it from other classes of PDK inhibitors, such as the lipoamide site inhibitor Nov3r. While this compound effectively inhibits all isoforms, Nov3r shows differential activity and can even stimulate PDK4 activity.[6] Furthermore, this compound has been shown to achieve complete suppression of PDK enzyme activity in cells, a feat not accomplished by Nov3r.[6]
Another well-known PDK inhibitor, dichloroacetate (DCA), binds to an allosteric pyruvate binding site and requires much higher concentrations (in the millimolar range) to be effective.[6] DCA also lacks specificity for PDK isoforms.[6]
| Compound | Target Site | Potency | Isoform Selectivity |
| This compound | ATP-binding site | High (nM range)[1][3] | Pan-isoform inhibitor[1][3] |
| Nov3r | Lipoamide-binding domain | Sub-maximal inhibition[2] | Differential activity, stimulates PDK4[6] |
| Dichloroacetate (DCA) | Allosteric pyruvate binding site | Low (mM range)[6] | Non-specific[6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and validating these findings.
DELFIA-Based Enzyme Functional Assay
This assay quantifies the inhibitory potency of compounds against PDK isoforms.
-
Reagents : Recombinant human PDK isoforms, PDC E1/E2 subunit, ATP, and a specific antibody to detect the phosphorylated E1α subunit.
-
Procedure :
-
PDK isoforms are incubated with the PDC E1/E2 substrate in the presence of varying concentrations of the inhibitor (e.g., this compound).
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, the reaction is stopped, and the amount of phosphorylated E1α is detected using a dissociation-enhanced lanthanide fluorescence immunoassay (DELFIA).
-
The fluorescence signal is proportional to the amount of phosphorylated substrate, and IC50 values are calculated from the dose-response curves.[1]
-
Cellular Target Engagement Assay (Immunoblotting)
This method assesses the ability of the inhibitor to modulate its target in a cellular context.
-
Cell Culture : Cancer cells (e.g., PC-3) are cultured in appropriate media.
-
Treatment : Cells are treated with varying concentrations of the inhibitor for a specified time.
-
Lysate Preparation : Cells are lysed to extract total protein.
-
Immunoblotting :
-
Protein lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for the phosphorylated form of the E1α subunit of PDC (p(Ser293)E1α).
-
A secondary antibody conjugated to a detection enzyme is used, and the signal is visualized.
-
β-tubulin or other housekeeping proteins are used as a loading control.[1]
-
The reduction in the p(Ser293)E1α signal indicates target engagement by the PDK inhibitor.
-
Sulforhodamine B (SRB) Cell Viability Assay
This assay measures the cytotoxic or cytostatic effects of the inhibitor on cancer cells.
-
Cell Seeding : Cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment : Cells are treated with a range of inhibitor concentrations.
-
Incubation : Plates are incubated for a defined period (e.g., 120 hours).
-
Staining :
-
Cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with Sulforhodamine B dye, which binds to total cellular protein.
-
Unbound dye is washed away.
-
-
Measurement : The bound dye is solubilized, and the absorbance is read on a plate reader. The absorbance is proportional to the cell mass.[6]
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the key biological pathway and experimental workflow.
Caption: PDK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating PDK inhibitors.
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] this compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells | Semantic Scholar [semanticscholar.org]
- 5. This compound | PDHK inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
A Cross-Validation of VER-246608's Efficacy Against Other Pyruvate Dehydrogenase Kinase (PDK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PDK Inhibitors with Supporting Experimental Data
This guide provides a detailed comparison of VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase (PDK), with other known PDK inhibitors. The data presented is intended to offer an objective overview of their respective potencies and mechanisms of action, supported by experimental findings.
Comparative Analysis of PDK Inhibitor Potency
The efficacy of small molecule inhibitors of Pyruvate Dehydrogenase Kinase (PDK) is a critical area of research in metabolic diseases and oncology. This compound has been identified as a potent, pan-isoform inhibitor of PDK that binds to the ATP-binding site.[1][2] Its inhibitory activity has been cross-validated against other well-characterized PDK inhibitors that target different binding sites on the enzyme, including the lipoamide-binding domain and the allosteric pyruvate binding site.
The following tables summarize the quantitative data on the biochemical and cellular potency of this compound in comparison to other PDK inhibitors such as Nov3r and Dichloroacetate (DCA).
Table 1: Biochemical Potency of this compound against PDK Isoforms
| Compound | PDK-1 IC₅₀ (nM) | PDK-2 IC₅₀ (nM) | PDK-3 IC₅₀ (nM) | PDK-4 IC₅₀ (nM) | Mechanism of Action |
| This compound | 35 | 84 | 40 | 91 | ATP-competitive |
| Nov3r | - | - | Stimulatory | Stimulatory | Lipoamide site |
| AZD7545 | 36.8 | 6.4 | - | - | Lipoamide site |
| Dichloroacetate (DCA) | >1 mM | >1 mM | >1 mM | >1 mM | Pyruvate site (allosteric) |
IC₅₀ values for this compound were determined using a DELFIA-based enzyme functional assay.[2][3] Nov3r was found to stimulate the activity of PDK-3 and PDK-4 in this assay format.[2][3] AZD7545 IC₅₀ values are from biochemical assays.[4] DCA is a weak inhibitor requiring millimolar concentrations for activity.[2]
Table 2: Cellular Potency of PDK Inhibitors
| Compound | Cellular p(Ser²⁹³)E1α IC₅₀ (nM) | Cell Line | Notes |
| This compound | 266 | PC-3 | Achieves complete suppression of p(Ser²⁹³)E1α levels. |
| Nov3r | 55 | PC-3 | Reaches a plateau at ~60% reduction of p(Ser²⁹³)E1α levels.[2] |
The cellular IC₅₀ is a measure of the inhibitor's ability to suppress the phosphorylation of the Serine 293 residue of the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC), a direct downstream target of PDK.[2]
The data indicates that while Nov3r shows a lower IC₅₀ value in cellular assays for the suppression of E1α phosphorylation, this compound is capable of achieving complete inhibition of this biomarker.[2] In contrast, Nov3r's effect plateaus, suggesting that targeting the ATP site with this compound may lead to a more profound and complete inhibition of PDK activity in a cellular context.[2] Dichloroacetate (DCA) is a notably weak inhibitor, requiring high micromolar to millimolar concentrations to exert its effects.[2]
The anti-proliferative effects of this compound have been shown to be context-dependent, with enhanced potency observed under nutrient-depleted conditions, which may mimic the tumor microenvironment.[1][2][3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: PDK signaling pathway and points of inhibition.
References
- 1. A pyruvate dehydrogenase kinase inhibitor prevents retinal cell death and improves energy metabolism in rat retinas after ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of VER-246608 and Dichloroacetate (DCA) for Cancer Research
In the landscape of cancer metabolism research, the inhibition of pyruvate dehydrogenase kinase (PDK) has emerged as a promising therapeutic strategy. By blocking PDK, the pyruvate dehydrogenase complex (PDC) is activated, leading to a metabolic shift from glycolysis to oxidative phosphorylation. This shift can counteract the Warburg effect, a hallmark of cancer, and selectively induce cell death in tumor cells. This guide provides a detailed comparative analysis of two prominent PDK inhibitors: VER-246608, a novel pan-isoform ATP-competitive inhibitor, and dichloroacetate (DCA), a more established but less potent agent.
Mechanism of Action and Specificity
Both this compound and DCA target PDK, but through different mechanisms, which influences their potency and specificity.
This compound is a potent, ATP-competitive inhibitor that binds to the ATP-binding pocket of all four PDK isoforms (PDK1, PDK2, PDK3, and PDK4).[1][2][3][4] This pan-isoform inhibition ensures a more complete suppression of PDC phosphorylation.[1]
Dichloroacetate (DCA) , on the other hand, is an allosteric inhibitor that binds to the pyruvate-binding site of PDK.[1][5] It is a significantly weaker inhibitor compared to this compound, requiring millimolar concentrations to achieve effects comparable to the nanomolar concentrations of this compound.[1][5] DCA also exhibits differential activity towards the four PDK isoforms.[5]
Comparative Performance Data
The following tables summarize the quantitative data on the performance of this compound and DCA from various experimental studies.
Table 1: Inhibitory Potency against PDK Isoforms
| Compound | PDK1 IC₅₀ (nM) | PDK2 IC₅₀ (nM) | PDK3 IC₅₀ (nM) | PDK4 IC₅₀ (nM) | Cellular p(Ser²⁹³)E1α IC₅₀ (nM) |
| This compound | 35[2][3][4] | 84[2][3][4] | 40[2][3][4] | 91[2][3][4] | 266[1][2] |
| DCA | Less sensitive | Most sensitive | Least sensitive | More sensitive | 5-20 mM (required for modulation)[1][5] |
Table 2: Effects on Cancer Cell Metabolism and Proliferation
| Feature | This compound | Dichloroacetate (DCA) |
| Effect on Glycolysis | Attenuates glycolytic activity, but only under D-glucose-depleted conditions.[1][5][6] | Shifts pyruvate metabolism from glycolysis to glucose oxidation. |
| L-Lactate Production | Reduces L-lactate levels in media of PC-3 cells.[1][4][5][7] | Reduces lactate levels.[8] |
| Oxygen Consumption | Increases oxygen consumption.[1][5][9][10] | Promotes oxidative phosphorylation.[8] |
| Cellular Outcome | Induces context-dependent cytostasis (growth arrest).[1][5][6] No significant apoptosis observed.[1] | Induces mitochondrial-dependent apoptosis. |
| Effective Concentration | Nanomolar range for enzyme inhibition, micromolar for cellular effects.[2][3][4] | Millimolar range.[1][5] |
| Clinical Trials | Preclinical. | Investigated in Phase I and II clinical trials for various cancers, including glioblastoma and metastatic breast cancer.[11][12][13][14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Comparative signaling pathway of this compound and DCA.
Caption: General experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
Cell Proliferation Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding: Seed cells in 96-well plates at a density of 2 x 10³ cells per well.[5]
-
Treatment: The following day, treat the cells with various concentrations of this compound or DCA for 120 hours.[5]
-
Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
Analysis of L-Lactate and Pyruvate Levels
Metabolite levels in cell culture media and cell lysates can be quantified using commercially available kits.
-
Sample Preparation:
-
Media: Collect the cell culture media from treated and untreated cells.
-
Cell Lysates: Wash the cells with cold PBS, and then lyse the cells.
-
-
L-Lactate Assay:
-
Treat PC-3 cells with 0, 5, 10, and 20 μM this compound for 24 hours under specified culture conditions.[1][5]
-
Aspirate the media and freeze the cells at -80°C for subsequent analysis of p(Ser²⁹³)E1α levels.[1][5]
-
Quantify L-lactate in the media using a lactate assay kit according to the manufacturer's instructions.
-
-
Pyruvate Assay:
Western Blot Analysis for PDC Phosphorylation
Western blotting is used to detect the phosphorylation status of the E1α subunit of PDC.
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated Ser²⁹³ residue of E1α overnight at 4°C.[1] A loading control antibody (e.g., β-tubulin) should also be used.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound and DCA are both valuable research tools for investigating the role of PDK in cancer metabolism. This compound stands out as a highly potent and selective pan-isoform PDK inhibitor, making it an excellent tool for achieving near-complete inhibition of PDK activity in preclinical research.[1][5] Its cytostatic effect, particularly under nutrient-deprived conditions, suggests a potential therapeutic window for targeting tumors.[1][5][6]
DCA, while less potent, has the advantage of having been investigated in clinical trials, providing a foundation of clinical data on its safety and effects in humans.[8][11][12][13][14] Its ability to induce apoptosis offers a different cellular outcome compared to the cytostatic effect of this compound.
The choice between these two inhibitors will depend on the specific research question. For studies requiring potent and complete inhibition of all PDK isoforms in a preclinical setting, this compound is the superior choice. For research aiming to build upon existing clinical data or to investigate the specific apoptotic pathways induced by PDK inhibition, DCA remains a relevant and important compound.
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. VER 246608 | Other Kinases | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. ccnm.edu [ccnm.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. oncotarget.com [oncotarget.com]
- 11. Phase 1 trial of dichloroacetate (DCA) in adults with recurrent malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Facebook [cancer.gov]
- 14. Phase II study of dichloroacetate, an inhibitor of pyruvate dehydrogenase, in combination with chemoradiotherapy for unresected, locally advanced head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
VER-246608: Disrupting the Warburg Effect in Cancer Metabolism
A Comparative Guide for Researchers and Drug Development Professionals
The Warburg effect, a metabolic hallmark of many cancer cells, is characterized by an increased rate of glycolysis and lactate production, even in the presence of ample oxygen. This metabolic reprogramming is crucial for tumor growth and proliferation, making it a prime target for therapeutic intervention. This guide provides a comprehensive comparison of VER-246608, a potent inhibitor of this pathway, with other alternatives, supported by experimental data.
This compound: A Pan-Isoform Inhibitor of Pyruvate Dehydrogenase Kinase
This compound is a novel, ATP-competitive inhibitor that targets all four isoforms of pyruvate dehydrogenase kinase (PDK).[1][2][3][4][5] PDK plays a pivotal role in regulating cellular metabolism by phosphorylating and thereby inhibiting the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, this compound effectively reactivates PDC, leading to a metabolic shift from aerobic glycolysis towards oxidative phosphorylation. This disruption of the Warburg effect has been shown to induce cytostasis in cancer cells, particularly under nutrient-depleted conditions that mimic the tumor microenvironment.[1][2][6]
Mechanism of Action
The mechanism by which this compound disrupts the Warburg effect is a direct consequence of its inhibition of PDK. This initiates a cascade of events that re-routes glucose metabolism.
Caption: Mechanism of this compound in disrupting the Warburg effect.
Comparative Performance of this compound
This compound has demonstrated significant potency and a distinct mechanism of action compared to other inhibitors of the Warburg effect.
| Inhibitor | Target | Mechanism of Action | IC50 Values | Key Findings |
| This compound | PDK (pan-isoform) | ATP-competitive inhibitor of PDK, reactivates PDC. | PDK1: 35 nM, PDK2: 84 nM, PDK3: 40 nM, PDK4: 91 nM[7][8] | Disrupts Warburg metabolism, particularly in nutrient-depleted conditions.[1][2] Potentiates the activity of doxorubicin.[1][2][4] |
| Nov3r | PDK (lipoamide site) | Lipoamide-site inhibitor of PDK. | Not specified for inhibition, stimulates PDK3/4 in some assays.[1] | Demonstrates sub-maximal inhibition of PDK activity and no significant cellular activity.[1][4] |
| Dichloroacetate (DCA) | PDK (allosteric site) | Binds to the pyruvate binding site of PDK. | Weak inhibitor, requires mM concentrations.[1][4] | Lacks specificity and has differing activity towards PDK isoforms.[6] |
| 3-Bromopyruvic Acid | Hexokinase 2 (HK2) | Alkylating agent that inhibits HK2. | Varies by cell line. | Potent inhibitor of glycolysis but can have off-target effects due to its high reactivity.[9] |
| FX11 | Lactate Dehydrogenase A (LDH-A) | Inhibits the conversion of pyruvate to lactate. | Not specified. | Reduces ATP levels and increases oxidative stress, leading to inhibition of tumor progression. |
Experimental Data Supporting this compound's Efficacy
The disruption of Warburg metabolism by this compound is supported by robust experimental data.
Biochemical and Cellular Effects of this compound
| Parameter | Experimental Conditions | Result with this compound |
| PDC E1α Subunit Phosphorylation (Ser293) | PC-3 cells | IC50 of 266 nM for suppression of phosphorylation.[1] |
| L-Lactate Production | PC-3 cells, D-glucose/L-glutamine-depleted media | Significant reduction in extracellular L-lactate at 10 and 20 µM.[1][6] |
| Intracellular Pyruvate Levels | PC-3 cells, serum or nutrient-depleted conditions | Substantial reduction in intracellular pyruvate.[1][6] |
| Oxygen Consumption | Cancer cells | Increased oxygen consumption, indicating a shift to oxidative phosphorylation.[1][2][4] |
| Cell Proliferation (Cytostasis) | Cancer cells, reduced serum or D-glucose/L-glutamine depletion | Enhanced cytostatic effect compared to standard culture media.[1][2][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
Experimental Workflow for Assessing this compound Activity
Caption: Experimental workflow for evaluating the effects of this compound.
PDK Enzyme Functional Assay (DELFIA-based)
This assay quantifies the inhibitory activity of compounds against PDK isoforms.
-
Immobilization: Recombinant PDK enzyme is coated onto microtiter plates.
-
Inhibition: The test compound (this compound) is added at various concentrations.
-
Reaction: The kinase reaction is initiated by adding the PDC E1/E2 substrate and ATP.
-
Detection: A europium-labeled antibody specific for the phosphorylated substrate is added.
-
Quantification: Time-resolved fluorescence is measured to determine the extent of phosphorylation and, consequently, the inhibitory potency (IC50) of the compound.[1]
Measurement of L-Lactate Production
This assay measures the level of lactate secreted by cells into the culture medium, a key indicator of glycolytic activity.
-
Cell Culture: Cancer cells are seeded in multi-well plates and treated with this compound under various culture conditions (e.g., standard vs. nutrient-depleted media).
-
Sample Collection: After a defined incubation period (e.g., 24 hours), the culture medium is collected.
-
Lactate Quantification: The concentration of L-lactate in the medium is determined using a commercially available lactate assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.[1][6]
Immunoblotting for PDC Phosphorylation
This technique is used to assess the phosphorylation status of the PDC E1α subunit, a direct downstream target of PDK.
-
Cell Lysis: Following treatment with this compound, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with a primary antibody specific for the phosphorylated form of the E1α subunit at Ser293 (p(Ser293)E1α). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
-
Visualization: The signal is visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative levels of PDC phosphorylation.[1]
Logical Comparison of this compound with Other PDK Inhibitors
Caption: Comparison of binding sites and activities of PDK inhibitors.
References
- 1. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells | Semantic Scholar [semanticscholar.org]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound, a Novel Pan-Isoform ATP Competitive Inhibitor of Pyruvate Dehydrogenase Kinase, Disrupts Warburg Metabolism and Induces Context-Dependent Cytostasis in Cancer Cells [vernalis.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. mdpi.com [mdpi.com]
A Comparative Review of Pyruvate Dehydrogenase Kinase (PDK) Inhibitors: Efficacy and Experimental Insights
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various Pyruvate Dehydrogenase Kinase (PDK) inhibitors, supported by experimental data and detailed methodologies. This review aims to serve as a valuable resource for understanding the current landscape of PDK inhibition in metabolic research and oncology.
Pyruvate Dehydrogenase Kinase (PDK) is a family of four isoenzymes (PDK1, PDK2, PDK3, and PDK4) that act as crucial regulators of cellular metabolism. By phosphorylating and inactivating the Pyruvate Dehydrogenase Complex (PDC), PDKs divert pyruvate from mitochondrial oxidation towards lactate production, a phenomenon famously observed in cancer cells known as the Warburg effect.[1][2] This metabolic switch is a hallmark of many cancers and is implicated in other metabolic disorders, making PDKs attractive therapeutic targets.[3] This guide compares the efficacy of several prominent PDK inhibitors, presenting quantitative data, experimental protocols, and visualizations of the underlying biological pathways and research workflows.
Comparative Efficacy of PDK Inhibitors
The efficacy of PDK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. The following table summarizes the reported IC50 values for several well-characterized PDK inhibitors against the four PDK isoforms.
| Inhibitor | PDK1 IC50 (nM) | PDK2 IC50 (nM) | PDK3 IC50 (nM) | PDK4 IC50 (nM) | Mechanism of Action | Clinical Development Status |
| Dichloroacetate (DCA) | ~1,000,000 (Ki) | ~200,000 (Ki) | ~8,000,000 (Ki) | ~500,000 (Ki) | Pyruvate analogue | Phase 1 and 2 trials for various cancers[3][4][5] |
| AZD7545 | 36.8 - 87 | 5.2 - 6.4 | 600 | Stimulates activity | Lipoamide binding site inhibitor | Discontinued in clinical trials[3][6] |
| VER-246608 | 35 | 84 | 40 | 91 | ATP-competitive | Preclinical[7][8] |
| Nov3r | - | - | Stimulates activity | Stimulates activity | Lipoamide binding site inhibitor | Preclinical[4][9] |
| JX06 | 49 | 101 | 313 | - | Covalent inhibitor | Preclinical[5] |
Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented here are compiled from multiple sources for comparative purposes.[6][7][10][11][12]
Signaling Pathways and Experimental Workflows
To understand the mechanism and evaluation of PDK inhibitors, it is crucial to visualize the relevant signaling pathways and the typical experimental workflow for their characterization.
Caption: PDK signaling pathway in cellular metabolism.
The diagram above illustrates the central role of the Pyruvate Dehydrogenase Complex (PDC) in directing pyruvate towards the TCA cycle for oxidative phosphorylation. Pyruvate Dehydrogenase Kinases (PDKs) inhibit PDC through phosphorylation, shifting metabolism towards glycolysis and lactate production, a hallmark of the Warburg effect in cancer cells. PDK inhibitors block this phosphorylation, thereby reactivating PDC and promoting mitochondrial respiration.
Caption: Experimental workflow for PDK inhibitor evaluation.
This workflow outlines the typical progression of research for evaluating PDK inhibitors. It begins with in vitro biochemical assays to determine the direct inhibitory activity against purified PDK isoenzymes. Promising candidates are then advanced to cell-based assays to assess their effects on cancer cell proliferation, apoptosis, and metabolism, as well as to confirm target engagement. Finally, the most effective compounds are tested in in vivo animal models to evaluate their anti-tumor efficacy and potential toxicity.
Detailed Experimental Protocols
A critical component of reproducible research is the detailed documentation of experimental methods. Below are summaries of key protocols used in the evaluation of PDK inhibitors.
Biochemical PDK Activity Assay
This assay measures the ability of a compound to inhibit the phosphorylation of the PDC E1α subunit by a specific PDK isoform.
-
Reagents and Materials: Recombinant human PDK isoenzymes, PDC E1α subunit (or a peptide substrate), ATP, kinase assay buffer, and the test inhibitor.
-
Procedure:
-
The PDK enzyme is incubated with the test inhibitor at various concentrations in the kinase assay buffer.
-
The phosphorylation reaction is initiated by the addition of the PDC E1α substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive labeling with [γ-³²P]ATP followed by autoradiography, or by using phosphospecific antibodies in an ELISA or Western blot format.[13]
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
MTT Cell Proliferation Assay
This colorimetric assay assesses the impact of a PDK inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[7][9]
-
Reagents and Materials: Cancer cell lines, cell culture medium, PDK inhibitor, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the PDK inhibitor for a specified duration (e.g., 48-72 hours).
-
Following treatment, the MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.
-
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by PDK inhibitors.[14][15]
-
Reagents and Materials: Cancer cell lines, PDK inhibitor, Annexin V-FITC (or another fluorophore), Propidium Iodide (PI), and binding buffer.
-
Procedure:
-
Cells are treated with the PDK inhibitor for a predetermined time.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
The cells are then resuspended in the binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a PDK inhibitor directly binds to its target protein within the complex environment of a living cell.[1][16]
-
Reagents and Materials: Cancer cell lines, PDK inhibitor, lysis buffer, and antibodies specific to the PDK isoform of interest.
-
Procedure:
-
Cells are treated with the PDK inhibitor or a vehicle control.
-
The treated cells are then heated to a range of temperatures. Ligand binding stabilizes the target protein, making it more resistant to heat-induced denaturation and aggregation.
-
After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.
-
The amount of soluble PDK protein remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
-
Conclusion
The development of potent and selective PDK inhibitors holds significant promise for the treatment of cancer and other metabolic diseases. This guide has provided a comparative overview of the efficacy of several key inhibitors, highlighting their different mechanisms of action and clinical development stages. The detailed experimental protocols and visualizations of the underlying biological processes offer a foundational understanding for researchers in this field. As our knowledge of the intricate roles of PDK isoforms in various pathologies continues to grow, the development and rigorous evaluation of novel inhibitors will be crucial for translating these scientific insights into effective clinical therapies.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 trial of dichloroacetate (DCA) in adults with recurrent malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccnm.edu [ccnm.edu]
- 6. Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. This compound, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. R&D pipeline [novonordisk.com]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NN Trials [novonordisk-trials.com]
Safety Operating Guide
Standard Operating Procedure for the Disposal of VER-246608
Disclaimer: "VER-246608" does not correspond to a publicly documented chemical compound. The following procedures are based on established best practices for the handling and disposal of novel or uncharacterized research chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Immediate Safety and Characterization
Before disposal, it is critical to characterize the waste to the best of your ability. This information will determine the appropriate disposal pathway.
1.1. Hazard Identification:
-
Review Synthesis Records: Consult laboratory notebooks and synthesis protocols to identify potential hazards associated with this compound, its precursors, reactants, and byproducts.
-
Computational Analysis: If possible, use toxicological prediction software (e.g., DEREK, TOPKAT) to estimate potential hazards such as mutagenicity, carcinogenicity, or aquatic toxicity.
-
Assume Hazard: In the absence of data, treat this compound as a hazardous substance. At a minimum, it should be handled as if it is flammable, corrosive, reactive, and toxic.
1.2. Waste Stream Segregation:
-
Do not mix this compound waste with other chemical waste streams unless its compatibility is known.
-
Segregate solid waste (e.g., contaminated lab consumables, unreacted compound) from liquid waste (e.g., solutions containing the compound).
Disposal Protocol
This protocol outlines the step-by-step process for preparing this compound for disposal.
2.1. Waste Container Selection and Labeling:
-
Select a waste container that is chemically compatible with this compound and any solvents used. For example, use a glass container for organic solvents and a high-density polyethylene (HDPE) container for aqueous solutions, unless reactivity is a concern.
-
Attach a "Hazardous Waste" label to the container immediately.
-
Fill out the label completely, including:
-
Generator Name and Location: Your name, principal investigator, and laboratory room number.
-
Chemical Composition: List all constituents, including this compound, solvents, and any other solutes. Provide percentages for each component.
-
Table 1: Example Waste Label Information for this compound
| Field | Example Information |
| Generator Name | Dr. Jane Doe / Prof. John Smith |
| Lab Location | Building A, Room 123 |
| Accumulation Start Date | 2025-11-06 |
| Chemical Name | This compound (Novel Compound) |
| Composition | This compound (~5g), Dichloromethane (95%), Water (5%) |
| Hazards | Toxic (Assumed), Flammable (Solvent) |
2.2. Waste Accumulation and Storage:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the SAA is under the direct control of the laboratory personnel and is located at or near the point of generation.
-
Provide secondary containment (e.g., a chemical-resistant tray) for the waste container to capture any potential leaks.
2.3. Requesting Waste Pickup:
-
Once the container is full, or within the time limit specified by your institution (e.g., 90 days), submit a waste pickup request to your EHS department.
-
Use your institution's online waste management system or designated form.
-
Ensure all information on the label is accurate and matches the pickup request.
Experimental Protocol: Compatibility Testing
When considering mixing this compound waste with other streams, a small-scale compatibility test is mandatory.
Methodology:
-
In a fume hood, add 1-2 mL of the this compound waste solution to a clean test tube.
-
In a separate test tube, obtain 1-2 mL of the waste stream with which you intend to mix it.
-
Carefully add a few drops of the second waste stream to the this compound waste.
-
Observe for any signs of reaction, such as:
-
Gas evolution (bubbling)
-
Temperature change (use a non-contact thermometer)
-
Color change
-
Precipitate formation
-
-
If no reaction is observed, continue adding the second waste stream dropwise until the proportions reflect your intended mixture.
-
Let the mixture stand for at least 30 minutes and observe for any delayed reactions.
-
If any reaction occurs, the waste streams are incompatible and must be disposed of separately. Document the incompatibility in your laboratory notebook.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of an uncharacterized compound like this compound.
Caption: Decision workflow for uncharacterized chemical waste disposal.
Personal protective equipment for handling VER-246608
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the potent kinase inhibitor, VER-246608. This document provides immediate access to critical safety protocols and logistical information to ensure a safe laboratory environment.
Understanding the Hazards
This compound is a potent, ATP-competitive inhibitor of pyruvate dehydrogenase kinase (PDK) isoforms. While specific toxicology data is limited, its classification as a potent kinase inhibitor necessitates stringent handling procedures to minimize exposure risk. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Adherence to these guidelines is mandatory to prevent accidental exposure.
| PPE Category | Minimum Requirement | Recommended for High-Concentration or Aerosol-Generating Procedures |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields. | Chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Double gloving is recommended. Change gloves immediately if contaminated. |
| Body Protection | A fully buttoned laboratory coat. | A disposable gown or apron over the laboratory coat. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | A NIOSH-approved respirator (e.g., N95 or higher) should be used if there is a risk of generating dust or aerosols, or when working outside of a certified chemical fume hood. |
| Footwear | Closed-toe and closed-heel shoes. | --- |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
| Aspect | Procedure |
| Handling | Handle in a designated and well-ventilated area, preferably within a certified chemical fume hood. Avoid the generation of dust and aerosols. Weighing of the solid compound should be performed in an enclosure with local exhaust ventilation. |
| Storage | Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. |
| Hygiene | Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where the compound is handled. |
Spillage and Waste Disposal
In the event of a spill, and for routine disposal, the following procedures must be followed to mitigate environmental contamination and ensure compliance with regulations.
| Procedure | Action |
| Spill Response | Small Spills: Carefully wipe up with absorbent material. Place the contaminated material in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent. Large Spills: Evacuate the area. Prevent the spread of the spill. Contact your institution's environmental health and safety (EHS) department immediately. |
| Waste Disposal | Dispose of this compound and any contaminated materials (e.g., gloves, absorbent pads, vials) as hazardous chemical waste. All waste containers must be properly labeled. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash. |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
Caption: Logical workflow for the safe handling of this compound.
By adhering to these guidelines, researchers can mitigate the risks associated with handling the potent kinase inhibitor this compound and maintain a safe and productive laboratory environment. Always consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) before use.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
